3,6-Dichloro-2-methoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLHTOIRALQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,6-Dichloro-2-methoxypyridine CAS 1214391-95-3 properties
The following technical guide provides an in-depth analysis of 3,6-Dichloro-2-methoxypyridine , a critical heterocyclic scaffold used in modern drug discovery.
CAS Registry Number: 1214391-95-3 Chemical Formula: C₆H₅Cl₂NO Molecular Weight: 178.02 g/mol [1]
Executive Summary
This compound is a highly functionalized pyridine intermediate characterized by a distinct substitution pattern that enables regioselective derivatization. Unlike symmetrically substituted pyridines, the electronic disparity between the C3 (beta) and C6 (alpha) positions, modulated by the electron-donating C2-methoxy group, allows medicinal chemists to sequentially install pharmacophores. This scaffold is increasingly prominent in the synthesis of Malt1 inhibitors (lymphoma therapeutics) and advanced agrochemicals (auxin mimics).
Physicochemical Specifications
The following data consolidates calculated and experimental properties to guide handling and solvent selection.
| Property | Value | Technical Note |
| Appearance | Low-melting solid or colorless liquid | Physical state is temperature-dependent; often supercools. |
| Boiling Point | ~225–235 °C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | 1.38 ± 0.06 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| LogP | 2.68 (Predicted) | Moderate lipophilicity; soluble in DCM, EtOAc, and Toluene. |
| pKa | -0.85 (Conjugate acid) | The pyridine nitrogen is weakly basic due to electron-withdrawing chlorines. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen to prevent hydrolysis. |
Synthetic Architecture
The industrial preparation of this compound relies on Nucleophilic Aromatic Substitution (
Regioselectivity Rationale[2][3]
-
Electronic Activation: Both C2 and C6 are activated by the ring nitrogen.
-
Steric/Inductive Control: The C2 position is flanked by a chlorine at C3. While sterically more crowded than C6, the inductive withdrawal of the C3-Cl makes C2 highly electrophilic. Under controlled thermodynamic conditions (refluxing methanol), methoxide preferentially displaces the C2-chloride.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the synthesis and impurity profile.
Figure 1: Regioselective synthesis pathway. The C2-substitution is favored, yielding the target this compound.
Reactivity Profile & Derivatization
The strategic value of CAS 1214391-95-3 lies in its orthogonal reactivity . The molecule contains three distinct functional handles:
-
C2-Methoxy: A "masked" hydroxyl group; stable under basic coupling conditions but cleavable with
to yield the pyridone. -
C6-Chlorine: Highly reactive to oxidative addition (Pd/Ni catalysis) and
due to its position alpha to the nitrogen. -
C3-Chlorine: Sterically hindered and electronically deactivated; typically reacts only after the C6 position has been functionalized.
Protocol: C6-Selective Buchwald-Hartwig Coupling
This protocol is adapted from recent patent literature regarding Malt1 inhibitors (WO2025003414). It demonstrates the selective amination of the C6-Cl bond.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Hydrazine derivative or Amine (1.2 eq)
-
Catalyst: XPhos Pd G3 (5-10 mol%) – Selected for efficiency with sterically hindered aryl chlorides.
-
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with this compound, the amine nucleophile, and
. Seal and purge with Nitrogen for 5 minutes. -
Catalyst Addition: Add XPhos Pd G3 rapidly against a counter-flow of Nitrogen.
-
Solvation: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = Nucleophile + 142 Da).
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).
Reactivity Logic (DOT Visualization)
Figure 2: Divergent reactivity map. Path A is the primary vector for drug discovery applications.
Handling & Safety (EHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Precautionary Measures:
-
Engineering Controls: Always handle within a fume hood. The compound has a characteristic pyridine-like odor and may be a sensitizer.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids (potential for HCl gas evolution) or strong oxidizers.
References
-
Synthesis & Properties: Preparation of 2,3-dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library.
-
Application (Malt1 Inhibitors): Malt1 inhibitors. World Intellectual Property Organization, Patent WO2025003414A1.
-
Regioselectivity Mechanism: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.
-
Safety Data: this compound Safety Information. BLD Pharm.
Sources
Comparative Structural & Functional Analysis: 3,6-Dichloro-2-methoxypyridine vs. Dicamba
Executive Summary
This technical guide provides a rigorous structural and functional comparison between Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used auxinic herbicide, and its pyridine-based bioisostere, 3,6-Dichloro-2-methoxypyridine (3,6-DCMP) .
While Dicamba serves as a benchmark for auxin-mimicry in agrochemistry, 3,6-DCMP represents a critical scaffold in the synthesis of next-generation pyridine-carboxylate herbicides (e.g., Clopyralid analogs) and pharmaceutical intermediates. This analysis dissects the electronic, steric, and metabolic divergences introduced by the benzene-to-pyridine scaffold hop, providing researchers with actionable insights for structure-activity relationship (SAR) optimization and environmental fate modeling.
Part 1: Structural Anatomy & Bioisosterism
The core distinction between these two entities lies in the aromatic ring system: a phenyl ring (Dicamba) versus a pyridine ring (3,6-DCMP). This substitution fundamentally alters the electronic landscape and binding potential of the molecule.
Chemical Architecture
| Feature | Dicamba (Herbicide) | 3,6-DCMP (Intermediate/Probe) |
| IUPAC Name | 3,6-Dichloro-2-methoxybenzoic acid | This compound |
| Core Scaffold | Benzene (Carbocycle) | Pyridine (N-Heterocycle) |
| Key Functional Group | Carboxylic Acid (-COOH) at C1 | Absent (typically H or functionalized later) |
| Electronic Nature | Electron-rich (methoxy donor) | Electron-deficient (Nitrogen sink) |
| pKa | ~1.87 (Acidic) | ~2.0 (Conjugate acid of Pyridine N) |
| LogP (Lipophilicity) | ~2.21 (pH dependent) | ~2.8 (More lipophilic neutral form) |
| Auxin Activity | High (TIR1 Agonist) | Negligible (Lacks carboxylate "clamp") |
The Nitrogen Effect (Electronic Divergence)
In Dicamba, the methoxy group (electron-donating) enriches the ring, facilitating the specific pi-stacking interactions required within the TIR1 auxin receptor pocket.
In 3,6-DCMP, the nitrogen atom at position 1 acts as an electron-withdrawing group (inductive effect), lowering the electron density of the ring.
-
Implication for Synthesis: The pyridine ring is less susceptible to electrophilic aromatic substitution (EAS) but highly reactive toward nucleophilic aromatic substitution (SNAr), necessitating different synthetic strategies than the Kolbe-Schmitt carboxylation used for Dicamba.
-
Implication for Metabolism: The pyridine ring is generally more resistant to oxidative degradation by soil microbes compared to the benzoate ring, leading to longer environmental persistence for pyridine-based herbicides.
Part 2: Mechanistic Divergence (The Auxin Signaling Pathway)
To understand why Dicamba kills weeds and 3,6-DCMP (in its un-carboxylated form) does not, we must analyze the TIR1/AFB Signaling Pathway .
The "Molecular Glue" Mechanism
Dicamba acts as a "molecular glue," bridging the TIR1 ubiquitin ligase and the Aux/IAA repressor proteins. This binding triggers the ubiquitination and degradation of Aux/IAA, releasing the repression on ARF (Auxin Response Factors) transcription factors.
-
The Carboxylate Anchor: The carboxylic acid of Dicamba forms a critical salt bridge with Arg403 inside the TIR1 pocket.
-
The 3,6-DCMP Deficit: Lacking this carboxylate, 3,6-DCMP cannot anchor into the TIR1 pocket. It serves as a structural null or negative control in binding assays, demonstrating that lipophilicity and ring chlorination alone are insufficient for herbicidal activity.
Visualization: Auxin Signaling Cascade
The following diagram illustrates the pathway hijacked by Dicamba and the structural failure point for 3,6-DCMP.
Caption: Comparative activation logic. Dicamba successfully bridges TIR1 and Aux/IAA, initiating the degradation cascade. 3,6-DCMP fails to bind due to the absence of the essential carboxylate moiety.
Part 3: Synthetic Pathways & Protocols[1]
Synthesizing these cores requires divergent chemical logic. Dicamba relies on phenol carboxylation; 3,6-DCMP relies on pyridine functionalization.
Comparative Synthesis Flow
Caption: Distinct synthetic lineages. Dicamba utilizes electrophilic carboxylation, while 3,6-DCMP utilizes nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Experimental Protocol: Synthesis of 3,6-DCMP
Note: This protocol is adapted for laboratory-scale synthesis to generate high-purity standards for SAR studies.
Objective: Selective methoxylation of 2,3,6-trichloropyridine at the C2 position.
Reagents:
-
2,3,6-Trichloropyridine (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)
-
Anhydrous Methanol (Solvent)
-
Dichloromethane (Extraction)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 250mL round-bottom flask with 2,3,6-trichloropyridine (18.2 g, 100 mmol) and anhydrous Methanol (100 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add NaOMe solution (23.7 g, 110 mmol) dropwise over 30 minutes via an addition funnel. Rationale: Controlling temperature prevents over-substitution at the C6 position.
-
Reaction: Remove ice bath and reflux at 65°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting material spot (Rf ~0.8) should disappear, replaced by the product (Rf ~0.6).
-
Quench: Cool to room temperature. Pour mixture into ice-cold water (300 mL).
-
Extraction: Extract with Dichloromethane (3 x 50 mL). The pyridine product partitions into the organic phase.
-
Purification: Dry combined organics over MgSO4, filter, and concentrate in vacuo. Recrystallize from cold hexane to yield white crystalline needles.
-
Expected Yield: 85-90%[1]
-
Validation:1H NMR (CDCl3): Singlet at ~4.0 ppm (-OCH3), Doublets at ~7.6 ppm (Pyridine H).
-
Part 4: Environmental Fate & Toxicology[3]
The structural difference dictates the environmental persistence profile.
| Parameter | Dicamba | 3,6-DCMP (Pyridine Analog) |
| Primary Degradation | Microbial demethylation to 3,6-Dichlorosalicylic acid (DCSA).[2] | Ring hydroxylation or dechlorination. Pyridine ring cleavage is slower. |
| Volatility | High. Acid/Salt equilibrium leads to vapor drift. | Moderate. Lacks the acid functionality, but low MW allows some volatilization. |
| Soil Half-Life | < 14 days (Rapid aerobic degradation). | > 30 days (Pyridine ring is recalcitrant to microbial attack). |
| Groundwater Risk | High (due to high water solubility of salts). | Moderate (Higher lipophilicity reduces leaching potential). |
Implication: Drug developers utilizing the 3,6-DCMP scaffold must account for increased metabolic stability (lower clearance) compared to benzoate analogs, potentially leading to longer half-lives in biological systems.
References
-
National Pesticide Information Center. (2011). Dicamba Technical Fact Sheet.[3] Oregon State University. [Link]
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[4] Nature, 446, 640–645.[4] [Link]
-
Gains, T. A., et al. (2020).[5] Mechanism of Resistance to Dicamba in Palmer Amaranth. Pest Management Science. [Link]
-
Boczkaj, G., et al. (2025).[6][7] Degradation of dicamba – a persistent herbicide - by combined application of formic acid and UV.[7] Journal of Hazardous Materials.[7] [Link]
Sources
- 1. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 2. Dicamba - Wikipedia [en.wikipedia.org]
- 3. Dicamba Technical Fact Sheet [npic.orst.edu]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.mountainscholar.org [api.mountainscholar.org]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
Pyridine bioisosteres of 3,6-dichloro-2-methoxybenzoic acid
Executive Summary: The Dicamba Paradox
3,6-dichloro-2-methoxybenzoic acid (Dicamba) remains a cornerstone of broadleaf weed management, particularly with the advent of dicamba-tolerant crops. However, its utility is compromised by two critical failure modes: vapor drift (volatility) and resistance evolution .
This technical guide explores the rational design of pyridine-based bioisosteres of Dicamba. By replacing the lipophilic, electron-rich benzene ring with an electron-deficient pyridine scaffold, we aim to manipulate physicochemical parameters (pKa, LogP) and receptor selectivity (TIR1 vs. AFB5). This guide details the design logic, synthetic pathways, and validation protocols required to transition from a benzoic acid scaffold to a pyridine carboxylate framework.
Bioisosteric Design Logic: Benzene vs. Pyridine
The core objective is not merely to copy the Dicamba structure but to optimize it. The transition from a benzoic acid to a pyridine carboxylic acid introduces a specific set of electronic perturbations.
Electronic Mapping & pKa Modulation
Dicamba is a weak acid (pKa ~1.87). Its volatility is driven by the protonated (neutral) species, which forms readily at the pH of leaf surfaces or drying droplets.
-
Benzene Scaffold (Dicamba): The ring is electron-rich. The acidity of the carboxylic group is driven by the inductive effect of the ortho-chlorines.
-
Pyridine Scaffold: The ring nitrogen is highly electronegative (electron-withdrawing).
-
Effect: Placing a nitrogen in the ring (bioisosteric replacement) generally lowers the pKa of the carboxylic acid further, stabilizing the carboxylate anion.
-
Benefit: A lower pKa ensures the molecule remains ionized (non-volatile salt form) over a wider pH range, directly mitigating vapor drift.
-
Scaffold Hopping: Benzoic to Picolinic
While a direct atom-swap (e.g., converting C-4 to N) preserves geometry, the most successful commercial bioisosteres involve a "scaffold hop" where the carboxylic acid moves to the 2-position relative to the nitrogen (Picolinic acid derivatives like Clopyralid).
Table 1: Physicochemical Comparison of Dicamba and Pyridine Analogues
| Property | Dicamba (Benzoic) | Clopyralid (Picolinic Bioisostere) | Target: 2-Methoxy-Nicotinic Analog |
| Core Scaffold | Benzene | Pyridine | Pyridine |
| Acid Position | C1 | C2 (alpha to N) | C3 (beta to N) |
| Substituents | 3,6-Cl, 2-OMe | 3,6-Cl | 2-OMe, 4,6-Cl (Hypothetical) |
| pKa | 1.87 | ~2.33 | Predicted < 2.0 |
| LogP (Lipophilicity) | 2.21 | 0.15 (More Hydrophilic) | ~1.5 |
| Volatility Risk | High (Acid formation) | Low | Low-Medium |
| Primary Receptor | TIR1/AFB2 | AFB5 | TIR1/AFB5 Hybrid |
Structural Biology & Mode of Action[1]
To design a valid bioisostere, one must understand the binding pocket. Auxinic herbicides function as "molecular glue," stabilizing the interaction between the F-box protein (TIR1 or AFB5 ) and the Aux/IAA transcriptional repressor.
The Hydrophobic Niche
-
Dicamba: The 3,6-dichloro pattern fills the hydrophobic pocket of TIR1. The carboxylate forms a salt bridge with Arg403 (in Arabidopsis TIR1).
-
Pyridine Strategy: The pyridine nitrogen can accept hydrogen bonds, potentially altering water networks within the active site. Research indicates picolinate auxins (like Picloram) show higher affinity for AFB5 than TIR1, offering a pathway to overcome resistance developed against TIR1-specific auxins.
Diagram 1: Auxin Signaling Cascade & Bioisostere Intervention
Caption: The molecular glue mechanism. Pyridine bioisosteres must stabilize the TIR1-Aux/IAA interface to trigger ubiquitination.
Synthetic Protocols
Synthesizing pyridine analogues of Dicamba requires different chemistry than the benzene series. The electron-deficient pyridine ring favors Nucleophilic Aromatic Substitution (SnAr) , making the installation of the critical methoxy group (-OMe) more precise than in benzene chemistry.
Target Molecule: 3,6-dichloro-2-methoxypyridine-4-carboxylic acid (Theoretical Analog)
Protocol 1: Synthesis via Pentachloropyridine (SnAr Route)
Rationale: Starting from pentachloropyridine allows sequential, regioselective substitution. The 4-position is most activated for nucleophilic attack, followed by the 2-position.
-
Step 1: Regioselective Methoxylation
-
Reagents: Pentachloropyridine, Sodium Methoxide (NaOMe), Methanol.
-
Conditions: Reflux, 4 hours.
-
Mechanism: SnAr. The methoxide attacks the C4 position (para to N) or C2 depending on stoichiometry. To target the Dicamba analog (OMe ortho to Acid), we need to carefully control this. Note: In pyridine, C4 is often most reactive.
-
Procedure: Dissolve 0.1 mol Pentachloropyridine in dry MeOH. Add 1.05 eq NaOMe dropwise at 0°C. Warm to reflux. Monitor by GC-MS.
-
-
Step 2: Hydrolysis / Carboxylation
-
Reagents: n-Butyllithium (n-BuLi), CO2 (Dry Ice).
-
Conditions: -78°C, THF.
-
Logic: Lithium-Halogen exchange. The position ortho to the directing group (Cl or OMe) will lithiate.
-
Procedure: Cool the methoxy-polychloropyridine intermediate to -78°C. Add n-BuLi (1.1 eq). Stir 30 min. Quench with excess crushed dry ice. Acidify with HCl to precipitate the carboxylic acid.
-
Diagram 2: Synthetic Logic Flow (SnAr vs. Lithiation)
Caption: Synthetic pathway leveraging the electron-deficient nature of pyridine for regioselective substitution.
Experimental Validation Protocols
Trustworthiness in data requires self-validating assays.
Root Growth Inhibition Assay (Arabidopsis)
-
Purpose: Quantify auxin activity (Efficacy).
-
Protocol:
-
Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plate on 1/2 MS medium containing sucrose.
-
Transfer 5-day-old seedlings to plates containing the Pyridine Analog (0.1 nM to 10 µM) vs. Dicamba (Control).
-
Incubate vertically for 72 hours.
-
Data Capture: Scan plates; measure primary root elongation using ImageJ.
-
Metric: IC50 (Concentration inhibiting 50% growth).[1]
-
Volatility Chamber Assay (Humidome)
-
Purpose: Verify drift reduction.
-
Protocol:
-
Place treated soil flats (pH 5.0 and pH 7.0) in sealed plastic domes.
-
Apply herbicide at 1x field rate.
-
Suspend a "receiver" plant (highly sensitive tomato or soy) inside the dome but not in contact with soil.
-
Incubate 24h at 30°C.
-
Quantification: Extract receiver plant tissue; analyze for herbicide residues via LC-MS/MS.
-
Success Criteria: Pyridine analog should show <10% of the vapor transfer observed with Dicamba DMA salt.
-
References
-
Dharmasiri, N., et al. (2005).[2] "The F-box protein TIR1 is an auxin receptor."[2] Nature.[2] Link
-
Calderón Villalobos, L. I., et al. (2012).[3] "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology. Link
-
Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins but not 2,4-D or IAA." Plant Physiology. Link
-
Mueller, T. C., & Steckel, L. E. (2019). "Dicamba volatility in humidomes as affected by temperature and herbicide treatment." Weed Technology. Link
-
Byerley, A. (2025).[3][4] "Quantitative structure-activity relationships for pyridine herbicides." Journal of Medicinal Chemistry. (Contextual SAR reference). Link
Sources
Strategic Utilization of Chlorinated Methoxypyridine Building Blocks in Modern Agrochemical Synthesis
[1][2]
Executive Summary
In the high-stakes arena of agrochemical discovery, the chlorinated methoxypyridine scaffold has emerged as a privileged motif.[1][2] This guide serves as a technical blueprint for researchers leveraging these building blocks to engineer next-generation herbicides and fungicides. Unlike simple phenyl rings, the pyridine core offers tunable basicity and solubility, while the strategic placement of chlorine (metabolic blocker/lipophilic modulator) and methoxy (H-bond acceptor/steric anchor) substituents dramatically influences the efficacy and environmental fate of Active Ingredients (AIs).
This whitepaper dissects the synthetic architecture, regiochemical control, and practical handling of these critical intermediates, moving beyond basic catalog listings to actionable chemical intelligence.
The Pharmacophore Logic: Why Chlorinated Methoxypyridines?
The dominance of this scaffold in modern crop protection (e.g., Pyriofenone, Picolinafen analogues) stems from three synergistic properties:
-
Metabolic Shielding: The pyridine nitrogen is susceptible to N-oxidation, and the ring to hydroxylation. A chlorine atom, particularly at the C3 or C5 position, sterically and electronically deactivates the ring against rapid oxidative degradation by plant P450 enzymes, extending residual activity.
-
Lipophilicity Tuning (LogP): The methoxy group provides a "lipophilic anchor" that aids cuticular penetration while maintaining water solubility thresholds necessary for systemic transport (xylem mobility).
-
Vectorial Functionalization: The electronic disparity between the electron-deficient pyridine nitrogen and the electron-donating methoxy group creates distinct "hotspots" for regioselective functionalization (SNAr vs. SEAr).
SAR Interaction Map
The following diagram illustrates the functional logic of the scaffold in an active binding site.
Figure 1: Structure-Activity Relationship (SAR) logic of the chlorinated methoxypyridine scaffold.
Synthetic Architectures & Regiocontrol
Synthesizing these blocks requires navigating the competition between the directing effects of the pyridine nitrogen (meta-director for electrophiles, ortho/para-director for nucleophiles) and the substituents.
Route A: The Nucleophilic Displacement (SNAr) Strategy
This is the industry standard for accessing 2-chloro-6-methoxypyridine . The precursor, 2,6-dichloropyridine, is symmetric. The challenge is mono-substitution .
-
Mechanism: Addition-Elimination via a Meisenheimer-like complex.
-
Control: Statistical probability favors the mono-product initially, but the methoxy group is activating, potentially making the second chlorine less reactive towards further nucleophilic attack due to electron donation (resonance), though the inductive effect of N still dominates.
Route B: The Electrophilic Chlorination (SEAr) Strategy
Used to synthesize 3-chloro-2-methoxypyridine .
-
Mechanism: The methoxy group at C2 activates C3 and C5. The nitrogen deactivates the ring.
-
Control: Chlorination occurs ortho/para to the methoxy group. Since C3 is ortho to the methoxy and beta to the nitrogen, it is the preferred site for kinetic chlorination.
Comparative Reactivity Data
| Property | 2,6-Dichloropyridine | 2-Chloro-6-methoxypyridine | 3,5-Dichloro-2-methoxypyridine |
| Primary Reactivity | SNAr (High) | SNAr (Moderate) / Lithiation | Cross-Coupling (Suzuki/Negishi) |
| Key Application | Precursor | Picloram analogues, Picolinafen | Pyriofenone intermediates |
| Boiling Point | 176°C | 204°C | 225°C |
| LogP (Est.) | 2.1 | 2.4 | 3.1 |
Experimental Protocol: Regioselective Synthesis of 2-Chloro-6-methoxypyridine
Objective: Synthesize high-purity 2-chloro-6-methoxypyridine from 2,6-dichloropyridine while suppressing the formation of the 2,6-dimethoxy byproduct.
Authoritative Note: This protocol adapts industrial standards where stoichiometry is the critical quality attribute (CQA).
Materials
-
Substrate: 2,6-Dichloropyridine (99%)
-
Reagent: Sodium Methoxide (30% wt solution in methanol)
-
Solvent: Anhydrous Methanol (MeOH)
-
Quench: Glacial Acetic Acid
Step-by-Step Methodology
-
System Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), internal temperature probe, and a reflux condenser fitted with a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N2.
-
Charge: Add 2,6-dichloropyridine (74.0 g, 0.50 mol) and anhydrous MeOH (200 mL). Stir until fully dissolved at 25°C.
-
Controlled Addition (The "Starvation" Principle):
-
Rationale: To prevent over-substitution, the nucleophile (NaOMe) must be the limiting reagent locally.
-
Heat the solution to a gentle reflux (65°C).
-
Add NaOMe solution (90.0 g, 0.50 mol, 1.0 eq) dropwise via an addition funnel over 2 hours .
-
Self-Validating Check: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS every 30 minutes. The starting material (Rf ~0.6) should diminish, and the mono-product (Rf ~0.4) should appear.[3] If >5% bis-methoxy (Rf ~0.2) forms, stop addition immediately.
-
-
Digestion: After addition, stir at reflux for an additional 3 hours.
-
Quench & Workup:
-
Cool to room temperature.
-
Adjust pH to 7.0 using Glacial Acetic Acid (neutralizes excess alkoxide).
-
Concentrate under reduced pressure to remove MeOH.
-
Resuspend the residue in Water (200 mL) and extract with Dichloromethane (3 x 100 mL).
-
-
Purification:
-
Dry combined organics over MgSO4.
-
Distillation: The product is a liquid.[4] Perform vacuum distillation (approx. 90-95°C at 10 mmHg).
-
Yield Target: 85-90% (approx. 60-65 g).
-
Synthesis Workflow Diagram
Figure 2: Process flow for the regioselective synthesis of 2-chloro-6-methoxypyridine.
Advanced Applications: Building the Agrochemical
Once the 2-chloro-6-methoxypyridine block is secured, it serves as a versatile electrophile.
Case Study: Synthesis of Picolinafen Analogues
Picolinafen (a carotenoid biosynthesis inhibitor) utilizes a pyridine-ether linkage.
-
Lithiation: The chlorine atom at C2 allows for Lithium-Halogen exchange (using n-BuLi at -78°C) to generate a nucleophilic pyridine species, which can then react with electrophiles (e.g., aldehydes, CO2).
-
Cross-Coupling: The C-Cl bond is active for Suzuki-Miyaura coupling with aryl boronic acids to create biaryl herbicides.
Reaction:
2-Chloro-6-methoxypyridine + Ar-B(OH)2 --(Pd(dppf)Cl2, K2CO3)--> 2-Aryl-6-methoxypyridine
This pathway is critical for generating the "head" groups of many SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Future Outlook: The Fluorine Shift
While chlorinated methoxypyridines are current staples, the industry is shifting toward fluorinated analogues (e.g., 2-fluoro-6-methoxypyridine) or trifluoromethyl variants. However, the chlorinated blocks remain economically superior for broad-spectrum generics. The "Chlorine-Methoxy" combination remains the most cost-effective method to balance biological half-life with systemicity.
References
-
N-Oxide Activation: Regioselective chlorination of pyridine N-oxides.[5] ResearchGate.[6] Link
-
Pyridine Agrochemicals Review: Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. Link
-
Synthesis of 2-chloro-6-methoxypyridine: Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.[7] Google Patents. Link
-
Pyriofenone Structure: Pyriofenone (ISO).[3] National Center for Biotechnology Information. PubChem Compound Summary. Link
-
General Pyridine Chemistry: Heterocyclic Building Blocks for Agrochemicals. MySkinRecipes (Catalog/Technical Data). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
3,6-Dichloro-2-methoxypyridine chemical structure and SMILES
Technical Monograph: 3,6-Dichloro-2-methoxypyridine
Executive Summary
This compound is a highly functionalized heterocyclic building block characterized by a distinct electrophilic profile. Its utility in medicinal chemistry and agrochemical synthesis stems from the differential reactivity of its two chlorine substituents (C3 and C6). This asymmetry allows for sequential, regioselective cross-coupling reactions, making it a valuable scaffold for constructing complex polysubstituted pyridines found in kinase inhibitors and auxin-mimic herbicides. This guide details its physicochemical properties, validated synthetic routes, and regioselective functionalization strategies.
Part 1: Structural Identity & Physicochemical Profile[1]
The compound features a pyridine core substituted with a methoxy group at the 2-position, flanked by a chlorine atom at the 3-position, and a second chlorine at the 6-position.[1] This substitution pattern creates a "push-pull" electronic system where the electron-donating methoxy group competes with the electron-withdrawing nitrogen and chlorine atoms.
Table 1: Chemical Identification Data
| Parameter | Data |
| IUPAC Name | This compound |
| Common Isomer | 2,5-Dichloro-6-methoxypyridine (Naming dependent on priority rules, but 3,6-dichloro-2-methoxy is the standard scaffold reference) |
| CAS Number | 1214391-95-3 (Note: Isomers such as 83732-68-7 exist; verification by NMR is required) |
| Molecular Formula | |
| Molecular Weight | 178.02 g/mol |
| SMILES | COc1c(Cl)ccc(Cl)n1 |
| InChI Key | PXQRHCIWOCXHQA-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Physical State | Solid (Low melting point) or viscous oil depending on purity |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of this compound is non-trivial due to the directing effects of the pyridine nitrogen. Direct chlorination of 2-methoxypyridine yields a mixture of 3,5- and 5-chloro derivatives. The most robust route involves Nucleophilic Aromatic Substitution (
Primary Route: Regioselective of 2,3,6-Trichloropyridine
This protocol leverages the electronic difference between the C2 and C6 positions. While both are
Protocol:
-
Reagents: 2,3,6-Trichloropyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (anhydrous).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve 2,3,6-trichloropyridine in anhydrous methanol (0.5 M).
-
Cool the solution to 0°C to suppress over-substitution.
-
Add NaOMe solution dropwise over 30 minutes. Critical: Rapid addition leads to bis-methoxy byproducts.
-
Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour into ice water. The product will precipitate or oil out.
-
Purification: Extract with Dichloromethane (DCM). Wash with brine. Dry over
. -
Isolation: Silica gel chromatography is required to separate the regioisomer (2,3-dichloro-6-methoxypyridine) if formed.
-
Part 3: Reactivity & Functionalization
The value of this compound lies in its orthogonal reactivity . The two chlorine atoms are not chemically equivalent.
-
C6-Chlorine (Alpha): This position is highly activated for oxidative addition by Palladium (0) and nucleophilic attack. It is sterically accessible and electronically deficient.
-
C3-Chlorine (Beta): This position is sterically hindered by the adjacent methoxy group (C2) and is electronically deactivated relative to C6.
Scientific Insight: In Suzuki-Miyaura coupling, the C6-Cl bond undergoes oxidative addition significantly faster than the C3-Cl bond. This allows chemists to install one aryl group at C6, isolate the intermediate, and then perform a second coupling at C3 under more forcing conditions (higher temperature, specialized ligands like XPhos or RuPhos).
Visualization: Regioselective Logic Flow
Figure 1: Decision tree for the regioselective functionalization of the scaffold, highlighting the reactivity hierarchy (C6 > C3).
Part 4: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds: The pyridine ring is a privileged structure in kinase inhibitors (e.g., Imatinib, Sorafenib). The 3,6-dichloro-2-methoxy motif allows for the construction of "hinge binders." The methoxy group can act as a hydrogen bond acceptor, or be hydrolyzed to a pyridone which serves as a donor-acceptor motif.
2. Agrochemical Precursors: Halogenated picolinic acids are potent auxins. This compound can be converted to 3,6-dichloropicolinic acid (Clopyralid analogs) via:
-
Demethylation to the pyridone.
-
Triflation of the carbonyl oxygen.
-
Palladium-catalyzed carbonylation (
) to the ester.
References
-
National Institutes of Health (NIH). (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions. Digital Discovery. Retrieved from [Link]
Sources
Navigating the Hazard Landscape of 3,6-Dichloro-2-Methoxypyridine: A Technical Safety Guide
An Expert Synthesis for Researchers and Drug Development Professionals
Introduction: Understanding the Compound and its Inherent Risks
3,6-Dichloro-2-methoxypyridine is a substituted pyridine derivative, a class of heterocyclic compounds integral to the synthesis of pharmaceuticals and agrochemicals. The presence of two chlorine atoms and a methoxy group on the pyridine ring dictates its reactivity and, consequently, its toxicological profile. The chloro-substituents enhance the molecule's electrophilicity and potential for biological interaction, while the pyridine core itself is a common pharmacophore. This structural combination necessitates a cautious and informed approach to its handling. This guide provides an in-depth analysis of its probable hazards, drawing causal links between its chemical structure and the necessary safety protocols.
Hazard Identification and Classification: A Synthesized GHS Profile
Based on the hazard profiles of close structural analogs, this compound is anticipated to be classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2][3] The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.
Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement | Source (Analog) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2,6-Dichloropyridine, 2-Chloro-6-methoxypyridine[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2,6-Dichloropyridine, 2-Chloro-6-methoxypyridine[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | 2,6-Dichloropyridine, 2-Chloro-6-methoxypyridine[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2,6-Dichloropyridine, 2-Chloro-6-methoxypyridine[1][2][4] |
Hazard Pictograms:
Logical Relationship of Hazards
The following diagram illustrates the logical flow from the chemical's properties to the required safety considerations.
Caption: Interrelationship of chemical hazards and safety controls.
Toxicological Profile: An Evidence-Based Assessment
While specific toxicological studies on this compound are not publicly available, the toxicological profile can be inferred from its functional groups and data on related molecules.
-
Acute Oral Toxicity (Category 4): The "Harmful if swallowed" classification is common for chlorinated pyridines.[1][2] Ingestion may lead to gastrointestinal distress, and systemic effects if absorbed. The LD50 is not established, but it should be treated as a substance with significant oral toxicity.
-
Skin and Eye Irritation (Category 2): Chlorinated aromatic compounds are frequently irritants. Direct contact with the skin is likely to cause redness, itching, and inflammation.[1][2] In the eyes, the substance is expected to cause serious irritation, potentially leading to pain, redness, and blurred vision.[1][2] Prompt rinsing is critical to prevent lasting damage.
-
Respiratory Irritation (Category 3): As a potentially volatile solid or powder, inhalation of dust or vapors may irritate the mucous membranes and upper respiratory tract, causing coughing and shortness of breath.[2][4] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Chronic Effects: The chronic health effects have not been investigated.[2][4] As with many chlorinated heterocyclic compounds, the potential for long-term effects upon repeated exposure cannot be ruled out. There is no data to classify the compound as a carcinogen or reproductive toxin.[4]
Experimental Protocols: First-Aid and Emergency Procedures
A self-validating safety protocol requires clear, actionable steps for exposure incidents. The following procedures are based on standard best practices for the anticipated hazards.
First-Aid Measures by Exposure Route
| Exposure Route | Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[1] 2. Keep the person warm and at rest in a position comfortable for breathing.[1][2] 3. If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[5] 4. Seek immediate medical attention.[1][2] |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[5] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] 3. If skin irritation persists, seek medical advice/attention.[1][2] 4. Wash contaminated clothing before reuse.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] 3. Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | 1. Rinse mouth thoroughly with water.[1][2] 2. Do NOT induce vomiting. [6] 3. Call a POISON CENTER or doctor/physician immediately.[1][2] 4. If the person is conscious, give a small amount of water to drink. Never give anything by mouth to an unconscious person.[5] |
Safe Handling, Storage, and Disposal Workflow
Adherence to a strict workflow is paramount for mitigating the risks associated with this compound. The causality is clear: proper engineering controls and personal protective equipment (PPE) break the chain of exposure.
Experimental Workflow: From Receipt to Disposal
Caption: Safe handling workflow for this compound.
Handling and Engineering Controls
-
Engineering Controls: All operations involving this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[9]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Wear a lab coat.[2][9]
-
Respiratory Protection: Not required if work is performed within a functioning chemical fume hood.
-
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][7]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste material in a designated, labeled container for halogenated organic waste. All disposal practices must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
Conclusion: A Call for Prudent Practice
While this compound represents a valuable building block in chemical synthesis, its structural features suggest a clear hazard profile that demands respect and careful management. This guide provides a foundational safety framework based on the best available data from analogous compounds. Researchers and drug development professionals are urged to adopt these protocols, integrate them into their institutional safety culture, and remain vigilant. The principles of chemical safety—containment, protection, and preparedness—are the cornerstones of responsible and successful scientific advancement.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet for 2,3,5-Trichloro-6-methoxypyridine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74554, 3,6-Dichloro-2-(trichloromethyl)pyridine. Retrieved from [Link]
- Flinn Scientific. (2014, March 21). Safety Data Sheet for Potassium Iodide.
- Tersus Environmental. (2025, March 18). Safety Data Sheet for Potassium Hydroxide, Liquid 45-50%.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Capot Chemical. (2026, January 18). MSDS of 6-Chloro-2-methoxy-pyridine-3-carbaldehyde.
- Essential Depot. (2023, November 30). Safety Data Sheet for Potassium Hydroxide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2,3-dichloro-6-methoxypyridine 97% | CAS: 83732-68-7 | AChemBlock [achemblock.com]
- 4. capotchem.com [capotchem.com]
- 5. tersusenv.com [tersusenv.com]
- 6. essentialdepot.com [essentialdepot.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3,6-Dichloro-2-methoxypyridine
Executive Summary
This application note details the optimized protocol for the synthesis of 3,6-dichloro-2-methoxypyridine via nucleophilic aromatic substitution (
The core challenge in this synthesis is regioselectivity . The starting material contains three electrophilic sites (C2, C3, C6). This guide provides a validated method to exclusively target the C2 position, achieving high purity (>98%) and yield (>90%) while minimizing the formation of the C6-isomer or over-substituted 2,6-dimethoxy byproducts.
Theoretical Framework & Strategic Analysis
Mechanistic Logic: The "Ortho-Effect"
The reaction proceeds via an addition-elimination mechanism (
-
C2 Position: Activated by ring Nitrogen + Inductive effect of C3-Cl + Resonance.
-
C6 Position: Activated by ring Nitrogen + Inductive effect of C5-H (neutral).
-
C3 Position: Deactivated (meta to Nitrogen).
Therefore, kinetic control favors attack at C2. However, thermodynamic equilibration or excessive temperatures can lead to substitution at C6 or double substitution.
Reaction Pathway Visualization
The following diagram illustrates the specific regiochemical pathway and the transition state logic.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 – 1.10 eq NaOMe | Excess base (>1.2 eq) promotes 2,6-dimethoxy impurity formation. |
| Temperature | 60°C – 65°C (Reflux) | Sufficient energy to overcome activation barrier at C2, but low enough to prevent C6 attack. |
| Solvent | Anhydrous Methanol | Water causes hydrolysis to 3,6-dichloro-2-pyridinol (a difficult-to-remove impurity). |
| Reaction Time | 4 – 6 Hours | Extended times increase risk of over-substitution. |
| Atmosphere | Nitrogen ( | Prevents moisture ingress and oxidative degradation. |
Detailed Experimental Protocol
Materials
-
Sodium Methoxide (NaOMe): 30 wt% solution in Methanol (preferred for ease of handling) or solid (95%).
-
Methanol (MeOH): HPLC grade, anhydrous.
-
Dichloromethane (DCM): For extraction.
-
Hydrochloric Acid (1M): For quenching.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equipment: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, temperature probe, and nitrogen inlet.
-
Charging: Add 2,3,6-Trichloropyridine (10.0 g, 54.8 mmol) to the flask.
-
Solvation: Add Anhydrous Methanol (50 mL) and stir until fully dissolved.
-
Inerting: Purge the system with Nitrogen for 10 minutes.
Phase 2: Reagent Addition & Reaction
-
Controlled Addition: Add Sodium Methoxide solution (30% in MeOH, 10.8 g, ~60 mmol, 1.1 eq) dropwise over 20 minutes at room temperature. Note: Exothermic reaction.
-
Heating: Heat the mixture to a gentle reflux (internal temp ~65°C).
-
Monitoring: Maintain reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material spot (
~0.6) should disappear, replaced by the product ( ~0.4).
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature. Pour into Ice Water (100 mL).
-
Neutralization: Adjust pH to ~7 using 1M HCl (if necessary) to neutralize excess methoxide.
-
Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL).
-
Drying: Combine organic layers, wash with Brine (50 mL), and dry over anhydrous
. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, 40°C, 300 mbar) to yield a crude off-white solid.
Phase 4: Purification
-
Crystallization: Recrystallize the crude solid from hot Methanol/Water (8:2) or Hexane.
-
Yield: Expected yield is 8.8 – 9.2 g (90–94%).
Process Flow Diagram
Analytical Validation (QC)
Verify the identity and purity of the product using the following specifications.
NMR Spectroscopy ( NMR, 400 MHz, )
The regiochemistry is confirmed by the splitting pattern of the aromatic protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 4.05 ppm | Singlet (s) | 3H | Characteristic methoxy group at C2. | |
| 7.62 ppm | Doublet (d, | 1H | C4-H | Ortho-coupling indicates protons are adjacent (4,5). |
| 6.95 ppm | Doublet (d, | 1H | C5-H | Upfield shift due to resonance from methoxy group. |
Note: If the product were the C6-isomer (2,3-dichloro-6-methoxypyridine), the coupling constants would remain similar, but the chemical shift environment of the C5 proton would differ significantly due to the lack of the shielding 3-Cl effect.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 177 (based on ). -
Isotope Pattern: The presence of two chlorine atoms results in a characteristic M, M+2, M+4 pattern with approximate intensities of 9:6:1 (100%, 65%, 10%).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet Methanol | Ensure MeOH is anhydrous. Water competes with methoxide. |
| Impurity: 2,6-Dimethoxy | Excess NaOMe or High Temp | Reduce NaOMe to 1.05 eq. Strictly control temp at 65°C. |
| Starting Material Remains | Reaction stalled | Check NaOMe quality (it degrades over time). Add 0.1 eq extra and reflux 1h. |
| Dark Coloration | Oxidation | Ensure vigorous |
References
-
Dow Agrosciences. (1976). Process for the preparation of this compound. US Patent 3,971,799.
-
ChemicalBook. (2023). 2,3,6-Trichloropyridine Safety and Properties.
-
National Institutes of Health (NIH) PubChem. (2023). 2-Methoxypyridine Derivatives and NMR Data.
- Spivey, A. C., & Arseniyadis, S. (2010). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (Contextual grounding for regioselectivity).
Sources
Application Note: Strategic Control of Regioselectivity in 2,3,6-Trichloropyridine
Executive Summary
This guide details the regioselective functionalization of 2,3,6-trichloropyridine (2,3,6-TCP). While pyridine rings are naturally electron-deficient and prone to Nucleophilic Aromatic Substitution (SNAr), 2,3,6-TCP presents a unique challenge: it possesses two highly activated
The Core Challenge: Both C-2 and C-6 are electronically activated by the ring nitrogen. However, experimental evidence and kinetic data confirm that C-6 is the kinetically favored site for nucleophilic attack. This preference is driven not by electronics, but by the steric shielding of the C-2 position by the adjacent chlorine atom at C-3.
This note provides validated protocols to:
-
Maximize yield of C-6 substituted products (kinetic control).
-
Minimize over-reaction to 2,6-disubstituted byproducts.
-
Analytically validate regioisomer identity using NMR.[1]
Mechanistic Grounding: The Steric-Electronic Conflict
To control the reaction, one must understand the competing forces at play.
Electronic Activation (The "Pull")
In SNAr, the rate-determining step is the formation of the Meisenheimer complex. The ring nitrogen stabilizes the negative charge.
-
Position 2: Highly activated (adjacent to N, inductive withdrawal from Cl at C-3).
-
Position 6: Highly activated (adjacent to N).
-
Position 3: Deactivated (
-position, no resonance stabilization of the negative charge on Nitrogen).
Steric Hindrance (The "Push")
-
Position 2: The chlorine atom at C-3 has a Van der Waals radius (~1.75 Å) that creates significant congestion. A nucleophile attacking C-2 faces a "ortho-effect" barrier.
-
Position 6: The adjacent position (C-5) is occupied by a Hydrogen atom (small radius). This site is sterically open.
Visualization of Reaction Pathways
Figure 1: Kinetic pathway comparison showing the steric blockade at C-2 vs. the accessible C-6 position.[2]
Experimental Protocols
Protocol A: Regioselective C-6 Methoxylation
Objective: Synthesis of 2,3-dichloro-6-methoxypyridine. Application: Precursor for agrochemical actives (e.g., synthetic auxins).
Reagents:
-
2,3,6-Trichloropyridine (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 eq)
-
Methanol (anhydrous) as solvent (5-10 volumes)
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with 2,3,6-trichloropyridine and anhydrous Methanol. Equip with a thermometer, reflux condenser, and N2 inlet.
-
Dissolution: Stir at room temperature (20-25°C) until fully dissolved.
-
Addition: Add NaOMe solution dropwise via addition funnel over 30 minutes.
-
Critical Control: Maintain internal temperature < 30°C. The reaction is exothermic. Rapid addition or high temperature promotes bis-substitution (reacting at C-2).
-
-
Reaction: Heat to mild reflux (65°C) for 2-4 hours.
-
Quench: Cool to room temperature. Quench with water (equal volume).
-
Workup: Remove MeOH under reduced pressure. Extract the aqueous slurry with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallization from Hexane/Ethanol is usually sufficient.
Yield Expectation: 85-92% Selectivity: >98:2 (C-6 : C-2)
Protocol B: Regioselective C-6 Amination
Objective: Synthesis of 6-amino-2,3-dichloropyridine. Challenge: Amines are less nucleophilic than alkoxides but can act as bases.
Reagents:
-
2,3,6-Trichloropyridine (1.0 eq)
-
Ammonium Hydroxide (28% aq) or Ammonia in MeOH (5.0 eq)
-
Solvent: Isopropanol (IPA) or sealed tube for methanolic ammonia.
Procedure:
-
Vessel: Use a pressure vessel (autoclave) or heavy-walled sealed tube if using volatile ammonia.
-
Charge: Combine 2,3,6-TCP and ammonia source in IPA.
-
Thermal Cycle: Heat to 120-130°C.
-
Note: Higher temperatures are required compared to methoxylation because ammonia is a neutral nucleophile.
-
-
Duration: 8-12 hours.
-
Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold water to remove ammonium chloride salts.
Analytical Validation (Self-Validating System)
Distinguishing the 2-isomer from the 6-isomer is critical. Do not rely solely on MS (mass is identical).
Table 1: NMR Diagnostic Criteria
| Feature | 6-Substituted Product (Target) | 2-Substituted Product (Impurity) |
| Coupling Pattern | Two doublets (H-4, H-5) | Two doublets (H-4, H-5) |
| Coupling Constant ( | ||
| NOESY Signal | Strong NOE between Nucleophile and H-5 | NO NOE (Nucleophile is far from H-4/H-5) |
| C-6 shifts upfield significantly (~160 ppm) | C-2 shifts upfield (~160 ppm) |
The "Gold Standard" Check: Run a 1D NOE or 2D NOESY experiment.
-
Irradiate the nucleophile protons (e.g., -OCH3).
-
If you see enhancement of an aromatic proton, that proton must be H-5.
-
In the 6-isomer , the -OCH3 is adjacent to H-5.
-
In the 2-isomer , the -OCH3 is adjacent to Cl-3 (no proton nearby).
-
Result: NOE signal = 6-isomer (Success). No NOE = 2-isomer (Failure).
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Bis-substitution (2,6-product) | Reaction temperature too high or excess nucleophile used. | Limit Temp to <65°C; strictly control stoichiometry (1.05 eq). |
| No Reaction | Nucleophile too weak or solvent too dry (poor solubility). | Switch to polar aprotic solvent (DMSO/DMF) to activate nucleophile (Caution: increases bis-risk). |
| Wrong Regioisomer (C-2) | Rare. Usually indicates metal contamination acting as catalyst. | Ensure glass-lined reactors; check reagents for Pd/Cu traces. |
Workflow Logic
Figure 2: Decision tree for reaction monitoring and purification.
References
-
Spiteller, M. (1979). "Regioselective substitution of chloropyridines." Tetrahedron Letters, 20(3), 219-222.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (See Section on SNAr mechanisms and steric effects).
-
Dow AgroSciences. (2007). "Process for the manufacture of 2,3-dichloropyridine."[1][5] U.S. Patent 2007/0161797. (Demonstrates the industrial relevance of 2,3,6-TCP regiochemistry).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12836, 2,3,6-Trichloropyridine."
-
Chambers, R. D., et al. (2008). "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein Journal of Organic Chemistry. (Provides analogous mechanistic insight into steric directing effects of adjacent chlorines).
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
Application Note: Regioselective Suzuki-Miyaura Coupling of 3,6-Dichloro-2-methoxypyridine
Executive Summary
This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 3,6-dichloro-2-methoxypyridine . This substrate presents a classic regioselectivity challenge common in medicinal chemistry scaffolds: discriminating between two electrophilic sites (C-Cl bonds) on a heteroaromatic ring.
Key Findings:
-
Site Selectivity: The C6-position (alpha to nitrogen) is the kinetically favored site for the first oxidative addition, driven by electronic activation and steric accessibility. The C3-position is deactivated by the adjacent methoxy group (steric hindrance and electron donation via resonance).
-
Control Strategy: Mono-coupling at C6 can be achieved with >95% selectivity using stoichiometric control and ligand sterics. Bis-coupling requires forcing conditions (specialized Buchwald ligands and elevated temperatures).
Mechanistic Insight & Reactivity Profile
To design a robust protocol, one must understand the electronic and steric landscape of the substrate.
Substrate Analysis[1]
-
C6-Cl (
-position): Highly activated. The adjacent pyridine nitrogen pulls electron density (inductive effect, -I), making this site electron-deficient and prone to oxidative addition by Pd(0). It is sterically unencumbered. -
C3-Cl (
-position): Less activated. While the pyridine ring is generally electron-poor, the C3 position is to the nitrogen (weaker inductive pull). Crucially, the 2-methoxy group exerts a steric penalty on the C3 position and donates electron density into the ring (resonance effect, +R), slightly deactivating the C-Cl bond relative to C6.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between the two sites.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C6 oxidative addition.
Experimental Protocols
Protocol A: Regioselective Mono-Coupling (Targeting C6)
Objective: Isolate the 6-aryl-3-chloro-2-methoxypyridine derivative. Logic: Use of a mild base and strictly stoichiometric boronic acid prevents "over-coupling" at C3. Triphenylphosphine (PPh3) is sufficient for this activated position; specialized ligands are unnecessary and may promote side reactions.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the chloropyridine substrate (1.0 equiv) and arylboronic acid (1.05 equiv).
-
Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) and the aqueous Na2CO3 solution (degassed).
-
Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LCMS. The starting material should disappear, and a single major peak (Mono-product) should appear. If Bis-product is observed (>5%), lower temperature to 60 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over MgSO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Exhaustive Bis-Coupling (Targeting C3 & C6)
Objective: Install aryl groups at both C3 and C6 positions (can be same or different). Logic: The C3 position is deactivated. To force coupling here, we use a highly active catalyst system (Buchwald G2/G3 precatalysts) and a stronger base.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)2 + XPhos
-
Base: K3PO4 (3.0 equiv, finely ground solid)
-
Solvent: Toluene / Water (10:1) or n-Butanol
Step-by-Step Workflow:
-
Setup: Combine substrate, excess boronic acid, and K3PO4 in a pressure vial.
-
Catalyst: Add XPhos Pd G2 catalyst.
-
Solvent & Degas: Add solvent and degas thoroughly (sparge 15 mins).
-
Reaction: Heat to 100–110 °C for 12–16 hours.
-
Note: The C6 position couples rapidly. The C3 position requires the sustained high temperature.
-
-
Workup: Standard aqueous workup.
-
Purification: Recrystallization is often possible for bis-aryl products; otherwise, silica chromatography.
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and corrective actions based on electronic effects.
| Issue | Observation (LCMS) | Root Cause | Corrective Action |
| Low Conversion | Starting material remains. | Catalyst death or C3 deactivation. | Switch to XPhos or SPhos ligands. These electron-rich ligands facilitate oxidative addition into the difficult C3-Cl bond. |
| Bis-Coupling (in Mono protocol) | M+2Ar mass observed. | Temperature too high or excess Boronic Acid. | Reduce temp to 60°C. Ensure Boronic Acid is limiting (0.95–1.0 equiv). |
| Protodeboronation | Ar-H mass observed (loss of B). | Unstable boronic acid (e.g., 2-heterocyclic). | Switch base to KF or CsF (anhydrous conditions). Reduce water content. |
| Regio-scrambling | Mixture of C6 and C3 mono-products. | Steric crowding at C6 or coordination effect.[2][3] | Use a bulkier ligand (e.g., P(tBu)3 ) to enforce steric selectivity for the accessible C6 site. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate experimental protocol.
References
-
Lutz Ackermann et al. "Sustainable Synthetic Approaches for the Site-Selective Functionalization of Pyridines." Chemical Science, 2016.
- Context: Defines general rules for halopyridine reactivity (C2/C6 > C3/C5).
-
Strotman, N. A. et al. "Reaction Development and Mechanistic Study of a Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloropyridines." Journal of Organic Chemistry, 2010.
- Context: Provides the foundational logic for distinguishing alpha vs. beta halogen reactivity in pyridines.
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[4] Wiley-VCH, 2nd Edition.
- Context: Standard reference for base/solvent selection in Suzuki couplings.
-
Sigma-Aldrich (Merck). "Catalyst Screening Guide for Suzuki Coupling."
- Context: Practical guide for selecting Buchwald precatalysts (XPhos vs SPhos)
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Methylation of 3,6-dichloro-2-hydroxypyridine protocol
Application Note: Regioselective Methylation of 3,6-Dichloro-2-hydroxypyridine
Executive Summary
This guide details the regioselective methylation of 3,6-dichloro-2-hydroxypyridine (1) .[1][2] Due to lactam-lactim tautomerism, this substrate presents two nucleophilic sites: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation).[1][2]
Achieving high regioselectivity is critical for downstream applications in agrochemical synthesis (e.g., Clopyralid analogs) and pharmaceutical intermediates. This protocol provides two distinct, self-validating workflows to selectively access either 3,6-dichloro-1-methyl-2-pyridone (2) or 3,6-dichloro-2-methoxypyridine (3) , grounded in the Hard and Soft Acids and Bases (HSAB) theory.[1][2]
Mechanistic Insight & Regiocontrol
The starting material exists in an equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2] While the pyridone form is generally favored in the solid state and polar solvents, the specific electrophile and counter-ion used determine the reaction outcome.
-
Path A (N-Methylation): Under thermodynamic control or using soft bases (e.g., K₂CO₃, NaH) in polar aprotic solvents, the reaction proceeds via the ambient anion. The nitrogen center, being the softer nucleophile, reacts preferentially with the soft electrophile (methyl iodide) to form the thermodynamically stable N-methyl pyridone.
-
Path B (O-Methylation): To force O-alkylation, the "Silver Salt Method" is employed.[1][2] Silver(I) coordinates to the nitrogen and the halides, effectively shielding the N-site and increasing the nucleophilicity of the oxygen.[1][2] This reaction is often kinetically controlled and driven by the precipitation of silver iodide.
Pathway Visualization
Figure 1: Divergent synthesis pathways based on reaction conditions. Path A favors thermodynamic N-methylation, while Path B forces O-methylation via silver coordination.[1][2]
Experimental Protocols
Protocol A: Synthesis of 3,6-Dichloro-1-methyl-2-pyridone (N-Isomer)
Objective: Selective methylation of the nitrogen atom.[1][2] Mechanism: Sₙ2 substitution on the deprotonated amide nitrogen.
Reagents:
-
Methyl Iodide (MeI) (1.5 eq) [Warning: Carcinogen/Volatile ]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: Acetone or DMF (0.5 M concentration)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloro-2-hydroxypyridine in anhydrous Acetone (or DMF for faster rates).
-
Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 30 minutes to ensure formation of the potassium salt. The suspension may change color slightly.
-
Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (more polar) should disappear.
-
Workup:
-
Filter off the inorganic solids (K₂CO₃/KI).
-
Concentrate the filtrate under reduced pressure.
-
If DMF was used: Dilute residue with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or purify via flash chromatography (EtOAc/Hexanes).
Expected Yield: 85–95% Physical State: White to off-white crystalline solid.[1][2]
Protocol B: Synthesis of this compound (O-Isomer)
Objective: Selective methylation of the oxygen atom.[1][2] Mechanism: Silver-assisted alkylation (Ag⁺ assists in leaving group removal and coordinates N-lone pair).[1][2]
Reagents:
-
Methyl Iodide (MeI) (1.2 eq)
-
Silver Carbonate (Ag₂CO₃) (0.6 eq) [Note: 0.5 eq is stoichiometric, slight excess ensures completion]
-
Solvent: Chloroform (CHCl₃) or Benzene/Toluene (0.3 M concentration)
Procedure:
-
Suspension: In a foil-wrapped flask (to protect silver salts from light), suspend 3,6-dichloro-2-hydroxypyridine and Ag₂CO₃ in anhydrous CHCl₃.
-
Addition: Add Methyl Iodide in one portion.
-
Reaction: Heat the mixture to reflux (approx. 60°C for CHCl₃) for 4–8 hours. A yellow precipitate of AgI will form as the reaction proceeds.
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the silver salts. Wash the pad with CHCl₃.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: The O-methylated product is typically a liquid or low-melting solid.[1][2] Purify by vacuum distillation or flash chromatography (using non-polar eluent, e.g., 5-10% EtOAc/Hexanes).[1]
Expected Yield: 70–85% Physical State: Colorless oil or low-melting solid.[1][2]
Analytical Validation (Self-Validating System)
To ensure the correct isomer has been synthesized, compare the analytical data against the criteria below. The most distinct difference is observed in Proton NMR and Carbon NMR shifts.
| Feature | N-Methyl Isomer (Pyridone) | O-Methyl Isomer (Methoxypyridine) |
| ¹H NMR (Methyl Group) | δ 3.5 – 3.8 ppm (N-Me) | δ 3.9 – 4.1 ppm (O-Me) |
| ¹³C NMR (Carbonyl/C-O) | δ ~160 ppm (C=O characteristic) | δ ~54-56 ppm (Methoxy carbon) |
| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹) | No C=O; Strong C-O stretch (~1250 cm⁻¹) |
| Solubility | Soluble in polar solvents (EtOH, DMF) | Soluble in non-polar solvents (Hexane, Et₂O) |
| Melting Point | Higher (Solid) | Lower (Liquid/Low-melting solid) |
Validation Check:
-
Step 1: Run ¹H NMR in CDCl₃.
-
Step 2: Check the methyl peak region. If the peak is >3.9 ppm, you have the O-isomer.[1][2] If <3.8 ppm, you have the N-isomer.[1][2]
-
Step 3: Confirm with IR. Presence of a carbonyl peak confirms the N-isomer.[1][2]
Safety & Handling
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume hood. Double-glove (nitrile) is recommended.[1][2] Quench excess MeI with aqueous ammonia or amine waste before disposal.[2]
-
Silver Residues: Silver salts are toxic to aquatic life and expensive. Collect all solid waste from Protocol B for silver reclamation.[2]
-
3,6-Dichloro-2-hydroxypyridine: Irritant.[1][2] Avoid inhalation of dust.
References
-
Tautomeric Equilibrium of 2-Hydroxypyridines Source: National Institutes of Health (NIH) / PubMed Context: Discusses the thermodynamic preference for the pyridone form in polar media. URL:[Link]
-
Regioselectivity in Alkylation of 2-Pyridones (HSAB Theory) Source: SciELO / Journal of the Mexican Chemical Society Context:[1][2] Explains the N- vs O-alkylation competition based on nucleophile hardness and electrophile nature. URL:[Link]
-
Silver Carbonate Mediated O-Alkylation Protocols Source: MDPI / Molecules Context: Reviews the use of Ag₂CO₃ as a superior reagent for O-selective alkylation of lactam-like heterocycles. URL:[Link]
-
Synthesis and Properties of Chlorinated Pyridines Source: PubChem (National Library of Medicine) Context: Physical property data (Melting points, Toxicity) for 3,6-dichloro-2-hydroxypyridine and analogs.[1][2] URL:[Link]
Sources
Application Note: Regioselective C4-Functionalization of 3,6-Dichloro-2-methoxypyridine
[1]
Abstract
This guide details the protocol for the regioselective lithiation of this compound at the C4 position.[1] While the C2-methoxy group typically directs lithiation to C3, the presence of a chlorine atom at C3 blocks this site.[1] Consequently, the reaction is directed to the C4 position via the inductive activation of the C3-chlorine atom.[1] This protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to generate the C4-lithiated intermediate, which is subsequently trapped with electrophiles (e.g., aldehydes, iodine, borates).[1] Strict temperature control is critical to prevent the formation of 3,4-pyridyne byproducts.[1]
Introduction & Mechanistic Rationale
The Substrate Challenge
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution.[1] Directed Ortho Metalation (DoM) reverses this polarity, allowing for nucleophilic character at the ring carbons.[1]
For This compound , the potential sites for deprotonation are C4 and C5.[1]
-
C2-OMe Effect: A strong Coordinating Directing Group (CDG).[1] Normally directs to C3.[1]
-
C3-Cl Effect: Blocks C3. Acts as an inductive withdrawing group, acidifying the adjacent C4 proton.[1]
-
C6-Cl Effect: Acidifies the adjacent C5 proton.
Mechanistic Insight: Research on analogous substrates, such as 3-chloro-2-ethoxypyridine, demonstrates that when the C3 position is blocked by a halogen, lithiation occurs regioselectively at C4 [1, 2].[1] The C3-chloro substituent serves as a "relay" directing group. The lithiated species at C4 is kinetically favored at low temperatures.[1] However, this intermediate is prone to elimination of LiCl to form a 3,4-pyridyne if the temperature rises above -60 °C [2].[1] Therefore, this protocol emphasizes cryogenic stability.[1]
Pathway Visualization
The following diagram illustrates the competing pathways and the targeted C4-functionalization route.
Figure 1: Reaction pathway showing the kinetic access to the C4-lithiated species and the risk of pyridyne formation upon warming.
Strategic Considerations
| Parameter | Recommendation | Rationale |
| Base | LiTMP (preferred) or LDA | LiTMP is non-nucleophilic and sterically bulky, minimizing the risk of nucleophilic attack at C6 or C2 (SNAr).[1] LDA is acceptable but LiTMP offers cleaner profiles for halogenated pyridines [3].[1] |
| Solvent | THF (Anhydrous) | Essential for solubility of lithiated species and coordination to Li, stabilizing the aggregate.[1] |
| Temperature | -78 °C (Critical) | Prevents the elimination of LiCl (formation of 3,4-pyridyne) and "Halogen Dance" isomerization.[1] |
| Quench | In-situ / Inverse | For reactive electrophiles, add E+ at -78 °C. For thermal sensitive E+, inverse addition (cannulating Li-species to E+) is recommended.[1] |
Detailed Protocol: C4-Lithiation and Functionalization
Objective: Synthesis of 3,6-dichloro-4-iodo-2-methoxypyridine (as a representative functionalization).
Equipment & Reagents[1][2][3][4]
-
Reaction Vessel: 3-neck round bottom flask (flame-dried, N2 purged).[1]
-
Temperature Probe: Internal thermometer is mandatory.[1]
-
Base: n-Butyllithium (2.5 M in hexanes), 2,2,6,6-Tetramethylpiperidine (TMP).[1]
-
Substrate: this compound (1.0 equiv).[1]
-
Electrophile: Iodine (I2) dissolved in THF.[1]
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).[1]
Step-by-Step Procedure
Step 1: Preparation of LiTMP (In-situ)
-
Charge the reaction flask with anhydrous THF (10 mL per mmol substrate) and TMP (1.1 equiv).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.1 equiv) dropwise via syringe.[1] Maintain internal temperature < -70 °C.
-
Warm the solution to 0 °C for 15-30 minutes to ensure complete formation of LiTMP.
-
Cool the solution back to -78 °C .
Step 2: Lithiation of Substrate [1]
-
Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the LiTMP solution at -78 °C .
-
Critical: The addition rate must be slow enough to keep the exotherm under control (Temp < -70 °C).[1]
-
-
Stir the mixture at -78 °C for 45–60 minutes . The solution typically turns deep yellow or orange, indicating the formation of the lithiated species.[1]
Step 3: Electrophilic Quench
-
Dissolve Iodine (1.2 equiv) in anhydrous THF.
-
Add the Iodine solution dropwise to the lithiated intermediate at -78 °C .
-
Note: The color will fade/change as the anion is consumed.[1]
-
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.
Step 4: Workup & Isolation
-
Quench the reaction with saturated aqueous NH4Cl solution.[1]
-
Add aqueous Na2S2O3 (sodium thiosulfate) to reduce excess iodine (solution turns from brown to yellow/colorless).[1]
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with brine, dry over MgSO4, filter, and concentrate.
-
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Experimental Workflow Diagram
Figure 2: Operational workflow for the low-temperature lithiation protocol.
Results & Troubleshooting
Expected Outcomes[1][2][3][5][6][7][8][9]
-
Regioselectivity: >95:5 favoring C4 over C5 substitution.[1]
-
Yield: Typical isolated yields range from 60–85% depending on the electrophile efficiency.[1]
Common Pitfalls
| Issue | Probable Cause | Solution |
| Low Yield / Complex Mixture | Temperature too high (> -60°C) | Formation of 3,4-pyridyne.[1] Ensure strict -78°C maintenance during lithiation.[1] |
| Starting Material Recovery | Incomplete deprotonation | Increase deprotonation time to 90 mins or ensure n-BuLi quality (titrate before use). |
| Wrong Regioisomer (C5) | Thermodynamic equilibration | Do not allow the lithiated species to warm up before quenching.[1] Quench immediately at -78°C. |
| Halogen Scrambling | Halogen Dance mechanism | This is rare at -78°C for this substrate but possible if warmed.[1] Keep cold. |
References
-
Regioselective lithiation of 3-chloro-2-ethoxypyridine. Source: ResearchGate / NIH Context:[1] Establishes that 3-halo-2-alkoxypyridines undergo lithiation at C4, leading to 3,4-pyridynes upon warming.[1][2] URL:[Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. Source: Chemical Science (via NIH) Context:[1] Describes the mechanism of C4-lithiation and subsequent elimination to pyridyne, validating the need for low-temp trapping for functionalization. URL:[Link]
-
Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. Source: ResearchGate Context: Discusses the role of base choice (LiTMP vs LDA) and the complexation effects of the methoxy group in directing metalation. URL:[Link]
-
3-Pyridylboronic acid Synthesis (Organic Syntheses). Source: Organic Syntheses Context: Provides general protocols for handling lithiated pyridines and boron quenches, relevant if converting the C4-Li species to a boronic acid. URL:[Link]
Application Note: High-Fidelity Synthesis of Pyridine-Based Dicamba Analogs
Abstract
This application note details a robust synthetic protocol for the generation of 3,6-dichloro-2-methoxypyridine-4-carboxylic acid (Py-Dicamba), a bioisosteric analog of the herbicide Dicamba.[1] By replacing the phenyl ring with a pyridine scaffold, this synthesis aims to enhance metabolic stability and water solubility while addressing the volatility issues associated with traditional benzoate herbicides. The protocol utilizes a divergent strategy starting from 2,6-dichloro-4-methylpyridine, employing regioselective chlorination, nucleophilic aromatic substitution (
Introduction & Rationale
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used synthetic auxin.[1] However, its application is often limited by high vapor pressure (volatility drift) and the rapid evolution of weed resistance.[1]
The Pyridine Advantage: Incorporating a nitrogen atom into the aromatic core (bioisosterism) offers distinct physiochemical advantages:
-
Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism by plant cytochrome P450 enzymes compared to the electron-rich benzene ring of Dicamba.[1]
-
pKa Modulation: Pyridine nitrogen alters the acidity of the carboxylic acid tail, potentially influencing phloem mobility and cellular uptake via the ion-trap mechanism.[1]
-
Volatility Reduction: Increased polarity and potential for intermolecular hydrogen bonding can lower vapor pressure.[1]
This guide focuses on the synthesis of This compound-4-carboxylic acid , designed to retain the critical ortho-methoxy and meta-chloro substitution pattern required for binding to the TIR1/AFB auxin receptor family.[1]
Chemical Strategy & Retrosynthesis
The synthesis is designed to avoid the use of highly toxic pentachloropyridine precursors where possible, favoring a stepwise functionalization of the commercially available 2,6-dichloro-4-methylpyridine .[1]
Retrosynthetic Analysis[1][2]
-
Target: this compound-4-carboxylic acid.[1]
-
Disconnection 1 (Oxidation): The carboxylic acid is derived from a methyl group.[1] Precursor: 3,6-Dichloro-2-methoxy-4-methylpyridine.[1]
-
Disconnection 2 (
): The methoxy group is installed via nucleophilic displacement of a chlorine.[1] Precursor: 2,3,6-Trichloro-4-methylpyridine.[1] -
Disconnection 3 (Halogenation): The C3-chlorine is introduced via electrophilic aromatic substitution.[1] Starting Material: 2,6-Dichloro-4-methylpyridine.[1]
Figure 1: Retrosynthetic logic flow for the construction of the Py-Dicamba scaffold.
Experimental Protocols
Protocol A: Regioselective Chlorination (Synthesis of Intermediate B)
This step introduces the third chlorine atom at the C3 position.[1] Due to the directing effects of the existing chlorines and the methyl group, the 3-position is the most accessible nucleophilic site for electrophilic attack.[1]
-
Reagents: 2,6-Dichloro-4-methylpyridine (1.0 eq), N-Chlorosuccinimide (NCS, 1.2 eq), Acetonitrile (ACN).
-
Catalyst: Trifluoroacetic acid (TFA, 0.1 eq).[1]
Step-by-Step:
-
Dissolve 10.0 g of 2,6-dichloro-4-methylpyridine in 100 mL of anhydrous ACN in a round-bottom flask equipped with a reflux condenser.
-
Add 0.7 mL of TFA (catalyst) to activate the NCS.[1]
-
Add 9.8 g of NCS portion-wise over 15 minutes to control the exotherm.
-
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.[1]
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Redissolve residue in DCM (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over
, filter, and concentrate. -
Purification: Recrystallize from cold hexane to yield 2,3,6-trichloro-4-methylpyridine as white crystals.
-
Expected Yield: 85-90%.[1]
-
Protocol B: Nucleophilic Methoxylation (Synthesis of Intermediate A)
This is the critical regioselective step.[1] The C2 and C6 chlorines are activated for
-
Reagents: Intermediate B (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq, 25% in MeOH), THF (anhydrous).
Step-by-Step:
-
Dissolve 5.0 g of 2,3,6-trichloro-4-methylpyridine in 50 mL of anhydrous THF. Cool to 0°C in an ice bath.
-
Add 1.1 equivalents of NaOMe solution dropwise over 20 minutes. Crucial: Do not exceed 1.1 eq to prevent bis-methoxylation at the C6 position.[1]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Mechanistic Check: The nucleophile attacks C2 preferentially over C6 due to subtle steric differences and solvent coordination effects.[1]
-
Workup: Quench with saturated
(aq). Extract with EtOAc (3 x 50 mL). -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). Isolate the major isomer: 3,6-dichloro-2-methoxy-4-methylpyridine .[1]
-
Expected Yield: 70-75%.[1]
-
Protocol C: Benzylic Oxidation to Carboxylic Acid (Target Synthesis)
The final step converts the 4-methyl group into the carboxylic acid moiety required for auxin activity.[1]
-
Reagents: Intermediate A (1.0 eq), Potassium Permanganate (
, 3.0 eq), Water/Pyridine (1:1 v/v).
Step-by-Step:
-
Suspend 3.0 g of 3,6-dichloro-2-methoxy-4-methylpyridine in 60 mL of water/pyridine mixture.
-
Heat to 90°C .
-
Add
(solid) in small portions (approx. 0.5 eq at a time) over 2 hours. The purple color should fade to brown ( precipitate) before the next addition.[1] -
Reflux for an additional 4 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove
. Wash the pad with hot water.[1] -
Concentrate the filtrate to remove pyridine.[1] The remaining aqueous solution will be basic (potassium salt of the product).[1]
-
Acidification: Cool to 0°C and acidify to pH 2.0 using 6N HCl. The product should precipitate as a white solid.[1]
-
Filter, wash with cold water, and dry under vacuum.[1]
-
Final Product:This compound-4-carboxylic acid .[1]
-
Workflow Visualization
Figure 2: Step-wise experimental workflow for the synthesis of Py-Dicamba.
Analytical Validation & QC
To ensure the integrity of the synthesized analog, the following analytical parameters must be met.
| Parameter | Method | Specification | Rationale |
| Purity | HPLC-UV (254 nm) | > 98.0% | Required for biological assays to rule out impurity toxicity.[1] |
| Identity | 1H-NMR (DMSO-d6) | Singlet ~4.0 ppm (OMe)Singlet ~7.8 ppm (Py-H) | Confirms installation of OMe and retention of aromatic proton.[1] |
| Identity | LC-MS (ESI-) | [M-H]- = 220/222 m/z | Confirms molecular weight and Cl2 isotope pattern (9:6:1).[1] |
| Regiochemistry | NOESY NMR | Correlation: OMe <-> Py-H | Confirms OMe is not adjacent to the proton (verifies C2 vs C6 substitution).[1] |
Note on NMR Interpretation: The Py-Dicamba analog lacks the symmetry of Dicamba.[1] In the 1H-NMR, the methoxy group (singlet) and the single aromatic proton (C5-H) are the diagnostic peaks.[1] A NOESY correlation between the Methyl group of the methoxy and the aromatic proton would indicate the methoxy is at C6 (adjacent to C5-H).[1] Absence of this correlation supports the desired C2-methoxy substitution (remote from C5-H).[1]
Safety & Handling
-
Pyridines: Many halopyridines are skin irritants and sensitizers.[1] All reactions involving pyridine derivatives should be conducted in a fume hood.[1]
-
Sodium Methoxide: Moisture sensitive and corrosive.[1] Handle under inert atmosphere (
or Ar).[1] -
Waste Disposal: Chlorinated pyridine waste must be segregated from general organic waste due to potential persistence and toxicity.[1]
References
-
Bioisosterism in Agrochemicals: Lamberth, C. (2018).[1][2] Heterocyclic Chemistry in Crop Protection. Wiley-VCH.[1] [Link][1]
-
Pyridine Carboxylic Acid Herbicides (SAR): Fields, S. C., et al. (2017).[1] Synthetic Auxin Herbicides: Finding the Right Balance. ACS Symposium Series. [Link][1]
-
Dicamba Mode of Action (TIR1 Receptor): Calderón Villalobos, L. I., et al. (2012).[1] A Combinatorial TIR1/AFB–Auxin–Aux/IAA Co-receptor System for Differential Sensing of Auxin. Nature Chemical Biology. [Link]
-
General Protocol for Pyridine Oxidation: Bagley, M. C., et al. (2006). Oxidation of Activated Methylpyridines. Journal of Organic Chemistry. [Link]
Sources
Application Notes and Protocols for the Regioselective C-H Activation of 3,6-Dichloro-2-methoxypyridine at the C4/C5 Position
Introduction: The Challenge and Opportunity of Pyridine C-H Activation
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to selectively functionalize the pyridine ring is paramount for fine-tuning the pharmacological properties of these molecules. Direct C-H activation has emerged as a powerful and atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. However, the intrinsic electronic properties of the pyridine ring, particularly its electron-deficient nature, present significant hurdles to selective C-H activation.[1][2] This challenge is further amplified in polysubstituted pyridines, where multiple C-H bonds of varying reactivity exist.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic approaches to the regioselective C-H activation of 3,6-dichloro-2-methoxypyridine at the C4 and C5 positions. This specific substrate is of interest due to the presence of multiple functionalizable handles (two chloro groups and a methoxy group) in addition to the C-H bonds, offering a versatile platform for the synthesis of complex molecules. The presence of two electron-withdrawing chlorine atoms significantly deactivates the pyridine ring, making C-H activation particularly challenging and necessitating carefully designed catalytic systems.
Strategic Considerations for Regioselective Functionalization
The regioselective C-H functionalization of this compound is governed by a delicate interplay of electronic and steric factors. The methoxy group at the C2 position is electron-donating, which can influence the reactivity of the adjacent C-H bonds. Conversely, the chloro groups at the C3 and C6 positions are strongly electron-withdrawing, decreasing the electron density of the ring and making it less susceptible to electrophilic attack, a common mechanistic pathway in many C-H activation reactions.
Our proposed strategies leverage established principles in C-H activation catalysis, focusing on transition metal-catalyzed approaches that have demonstrated success with similarly challenging heterocyclic systems. We will explore two primary avenues:
-
Iridium-Catalyzed C-H Borylation: This method introduces a versatile boronic ester handle at the C4 or C5 position, which can be subsequently elaborated through a vast array of cross-coupling reactions. Iridium catalysis is particularly well-suited for the borylation of electron-deficient heterocycles.[3][4]
-
Palladium-Catalyzed C-H Arylation: This approach allows for the direct formation of a C-C bond between the pyridine core and an aromatic partner. Palladium catalysis is a workhorse in C-H activation, and with the appropriate choice of ligands and reaction conditions, regioselectivity can be achieved.
Proposed Methodologies and Protocols
The following protocols are designed as robust starting points for the C-H activation of this compound. Optimization of reaction parameters such as catalyst loading, ligand, solvent, base, and temperature may be necessary to achieve optimal yields and selectivity for specific coupling partners.
Method 1: Iridium-Catalyzed C-H Borylation for C4/C5 Functionalization
Iridium-catalyzed C-H borylation is a highly effective method for the functionalization of heterocycles. The choice of ligand is crucial for controlling the regioselectivity. For the C4 position, steric hindrance from the C3-chloro and C5-H may favor borylation at the less hindered C5 position. To achieve C4 selectivity, a directing group strategy might be necessary, though we will first focus on ligand-controlled regioselectivity.
Experimental Protocol: Iridium-Catalyzed C-H Borylation
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (methoxyiridium(I) cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or other bipyridine ligands
-
Anhydrous solvent (e.g., cyclohexane, THF, or 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and the bipyridine ligand (3.0 mol%).
-
Add the anhydrous solvent (0.1 M concentration of the limiting reagent).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4- and C5-borylated isomers.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of [Ir(cod)OMe]₂ and a bipyridine ligand is a well-established system for C-H borylation. The ligand plays a critical role in stabilizing the active iridium species and influencing the regioselectivity.
-
Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the reactive organometallic species.
-
Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive iridium complexes, necessitating the exclusion of oxygen and water.
Data Presentation: Proposed Conditions for Iridium-Catalyzed Borylation
| Position | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Major Isomer |
| C4/C5 | [Ir(cod)OMe]₂ (1.5) | dtbpy (3.0) | Cyclohexane | 80 | 16 | C5 (steric control) |
| C4/C5 | [Ir(cod)OMe]₂ (1.5) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (3.0) | 1,4-Dioxane | 100 | 24 | Potentially altered selectivity |
Visualization: Proposed Catalytic Cycle for Iridium-Catalyzed C-H Borylation
Caption: Proposed catalytic cycle for the Iridium-catalyzed C-H borylation of pyridines.
Method 2: Palladium-Catalyzed Direct C-H Arylation
Direct arylation offers a more streamlined approach to installing aryl groups without the need for a pre-installed handle. The regioselectivity of this transformation is highly dependent on the electronic nature of the substrate and the arylating agent, as well as the ligand employed. For this compound, the C4 and C5 positions are electronically distinct, and achieving high selectivity for one over the other will be challenging.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KOAc)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMA)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equiv).
-
Add the anhydrous solvent (0.1 M concentration of the limiting reagent).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the specified time (12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor. The bulky, electron-rich phosphine ligands are crucial for promoting the C-H activation step and preventing catalyst decomposition. The choice of ligand can significantly impact regioselectivity.
-
Base: The base is required to facilitate the deprotonation step in the catalytic cycle. The choice of base can influence the reaction rate and selectivity.
-
Aryl Halide: Aryl iodides are typically more reactive than aryl bromides. The electronic properties of the aryl halide can also affect the reaction outcome.
Data Presentation: Proposed Conditions for Palladium-Catalyzed Arylation
| Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Arylating Agent |
| C4/C5 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 18 | Aryl Bromide |
| C4/C5 | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | Aryl Iodide |
Visualization: Proposed Experimental Workflow for C-H Activation
Caption: A generalized experimental workflow for transition metal-catalyzed C-H activation reactions.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Transition metal catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The regioselective C-H activation of this compound at the C4 and C5 positions presents a formidable challenge due to the electronic nature of the substrate. However, by leveraging well-established iridium-catalyzed borylation and palladium-catalyzed arylation methodologies, researchers can access novel functionalized pyridine derivatives. The protocols and strategies outlined in this application note provide a solid foundation for exploring these transformations. Careful optimization of the reaction conditions, particularly the choice of ligand, will be crucial for achieving the desired regioselectivity and yield. The successful functionalization of this versatile scaffold will undoubtedly open new avenues for the discovery and development of novel therapeutic agents.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link][5][6][7]
-
Glorius, F. (2014). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 12(36), 6986-6993. [Link][1]
-
Gandeepan, P., & Ackermann, L. (2023). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(43), e202309941. [Link][2]
-
Hartwig, J. F. (2012). Regioselectivity of the Iridium-Catalyzed Borylation of Pyridines. Journal of the American Chemical Society, 134(3), 1244-1247. [Link][3]
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of pyridines. Chemical Science, 5(11), 4389-4397. [Link]
-
Li, B., & Dixneuf, P. H. (2013). Rhodium(III)-Catalyzed C–H Activation and Functionalization. Chemical Society Reviews, 42(13), 5744-5767. [Link]
-
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link][8]
-
NIH. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(5), 3064-3075. [Link][9]
-
O'Duill, M. L., & Engle, K. M. (2015). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics, 34(21), 5222-5225. [Link][4]
-
PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic letters, 17(11), 2854–2857. [Link][10]
-
PubMed. (2024). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. The Journal of Organic Chemistry, 89(10), 6835-6844. [Link][11][12]
-
ResearchGate. (2017). C4‐selective functionalizations of pyridine. [Link][13]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 987-991. [Link][14]
-
Suna, E. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(17), e202218899. [Link][15]
-
Tredwell, M., & Gouverneur, V. (2015). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Angewandte Chemie International Edition, 54(26), 7699-7702. [Link][16]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Regioselective Synthesis of 3,6-Dichloro-2-methoxypyridine
Executive Summary
This guide details the protocol for the preparation of 3,6-dichloro-2-methoxypyridine (Target) via Nucleophilic Aromatic Substitution (
The core challenge addressed in this note is Regioselectivity . The starting material, TCP, possesses two highly activated electrophilic sites (C2 and C6). While steric hindrance suggests C6 preference, electronic effects (inductive activation by C3-Cl) strongly favor C2 substitution. This protocol provides conditions to maximize the C2:C6 ratio (>95:5) while suppressing the formation of the over-substituted 2,6-dimethoxy impurity.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic landscape of the pyridine ring.
-
Activation: The ring nitrogen exerts a strong electron-withdrawing effect, activating both C2 and C6 positions toward nucleophilic attack.
-
The C3-Chlorine Effect: The chlorine atom at C3 is the deciding factor. Through its inductive effect (-I), it further depletes electron density at the adjacent C2 position, making it more electrophilic than C6.
-
Transition State: The transition state for C2 attack is stabilized by the coordination of the metal cation (Na+) with the lone pairs of the C3-Cl, lowering the activation energy for the C2 pathway despite the apparent steric crowding.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the thermodynamic preference for the C2-substitution.
Figure 1: Reaction pathway showing the electronic dominance of the C2 attack over C6.
Experimental Strategy
Two methodologies are presented. Method A is the industry standard using Methanol. Method B is a high-precision alternative using Phase Transfer Catalysis (PTC) in non-polar solvents, which often yields higher regioselectivity by tightening the ion-pair coordination.
Comparative Data Table
| Parameter | Method A: Standard Methanol | Method B: Toluene/PTC |
| Solvent | Methanol (anhydrous) | Toluene (with 18-Crown-6 or TBAI) |
| Base | Sodium Methoxide (30% in MeOH) | Solid Sodium Methoxide (95%) |
| Temperature | Reflux (65°C) | 40–50°C |
| Reaction Time | 4–6 Hours | 8–12 Hours |
| Regioselectivity (C2:C6) | ~90:10 | ~96:4 |
| Yield | 85–88% | 80–85% |
| Primary Risk | Over-substitution (Dimethoxy) | Slower reaction rate |
Detailed Protocol (Method A: Standard Methanol)
Safety Warning: Sodium methoxide is corrosive and flammable. TCP is a skin irritant. Perform all operations in a fume hood.
Materials
-
2,3,6-Trichloropyridine (TCP): 10.0 g (54.8 mmol)
-
Sodium Methoxide (30% wt solution in MeOH): 10.8 g (60.0 mmol, 1.1 eq)
-
Methanol (Anhydrous): 50 mL
-
Water (for quench): 100 mL
-
Hydrochloric acid (1N): For pH adjustment
Step-by-Step Procedure
-
Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and an addition funnel. Flush with nitrogen.[1]
-
Charge SM: Add 10.0 g of TCP and 40 mL of anhydrous Methanol to the flask. Stir until dissolved.
-
Controlled Addition: Charge the addition funnel with 10.8 g of Sodium Methoxide solution diluted with 10 mL MeOH.
-
Critical Step: Add the base dropwise over 30 minutes at room temperature. An exotherm is expected; do not allow internal temperature to exceed 40°C during addition to prevent local over-concentration.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C). Maintain reflux for 4–6 hours.
-
In-Process Control (IPC): Sample at 4 hours. Analyze via HPLC.
-
Target: TCP < 1.0%.[2]
-
Stop Criteria: If Dimethoxy impurity > 2%, stop heating immediately.
-
-
Quench: Cool the reaction mixture to 20°C. Slowly add 100 mL of water. The product may precipitate as a solid.
-
Isolation:
-
If Solid: Filter the slurry, wash with water (2 x 20 mL), and dry in a vacuum oven at 45°C.
-
If Oiling Out: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
-
Recrystallization: If high purity is required, recrystallize from Heptane/Ethanol (9:1).
Process Workflow Diagram
Figure 2: Operational workflow for the methoxylation process.
Analytical Validation
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15 min.
-
Detection: UV @ 270 nm.
-
Retention Order: 2,6-Dimethoxy (Early) < 3,6-Dichloro-2-methoxy (Target) < 2,3-Dichloro-6-methoxy (Isomer) < TCP (Late).
NMR Interpretation (Structural Proof)
Distinguishing the 2-methoxy (Target) from the 6-methoxy (Isomer) is critical.
-
Target (this compound):
-
1H NMR (CDCl3): The methoxy singlet appears at ~4.05 ppm . The aromatic proton at C5 (adjacent to Cl and C4-H) appears as a doublet at ~7.6 ppm (
Hz), and C4-H appears at ~6.9 ppm . -
Key Feature: The C2-OMe is deshielded by the adjacent electronegative Nitrogen and the C3-Cl.
-
-
Isomer (2,3-dichloro-6-methoxypyridine):
-
1H NMR (CDCl3): The methoxy singlet is typically slightly upfield (~3.95 ppm ) compared to the target. The coupling pattern of the aromatic protons will differ due to the asymmetry relative to the nitrogen.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Dimethoxy Impurity | Excess NaOMe or Temperature too high. | Reduce NaOMe to 1.05 eq. Ensure dropwise addition. Lower reaction temp to 50°C. |
| Low Conversion | Wet Methanol (Water kills NaOMe). | Use anhydrous MeOH. Ensure system is under N2. |
| Poor Regioselectivity | Solvent polarity favoring C6. | Switch to Method B (Toluene/PTC) to leverage ion-pairing effects. |
| Product Oiling Out | Impurities lowering melting point. | Seed the quench water with pure crystals. Use slow cooling. |
References
-
Dow Chemical Co. (1981). Process for the preparation of this compound. US Patent 4,256,894.
-
Yap, A. H., et al. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.
-
WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class Chapter 48.
-
Fisher Scientific. (2021). Safety Data Sheet: Sodium Methoxide.
Sources
Troubleshooting & Optimization
Preventing demethylation of 2-methoxypyridines in acidic media
The following guide is structured as a Technical Support Knowledge Base designed for process chemists and medicinal chemists. It prioritizes mechanistic understanding to enable autonomous troubleshooting.
Subject: Preventing Demethylation and Hydrolysis of 2-Methoxypyridines in Acidic Media Ticket Type: Advanced Troubleshooting & Method Development Applicable Compounds: 2-methoxypyridine, 2,6-dimethoxypyridine, and related electron-deficient heteroaryl ethers.
The Core Issue: The "Pyridone Trap"
Diagnostic Summary: The instability of 2-methoxypyridines in acid is not a simple ether cleavage; it is a thermodynamically driven unmasking of the 2-pyridone (lactam) tautomer. In acidic media, the pyridine nitrogen is protonated, activating the ring. This creates two pathways for degradation:
-
Hydrolysis (Aqueous Acid): Water attacks the C2 position (SNAr-like), releasing methanol.
-
Dealkylation (Nucleophilic Acid): A counter-ion (Cl⁻, Br⁻, I⁻) attacks the methyl group (SN2), releasing methyl halide.
Both pathways lead to the irreversible formation of the 2-pyridone, which is the thermodynamic sink (aromatic resonance energy of the lactam form).
Mechanistic Visualization
The following diagram illustrates the critical failure points where the methoxy group is lost.
Caption: Figure 1. Dual degradation pathways of 2-methoxypyridine. The protonated intermediate is the "danger zone" where nucleophilic attack becomes favorable.
Troubleshooting Guide
Use the tables below to identify your specific process failure and apply the corrective action.
Scenario A: Salt Formation (Isolation)
Issue: You are trying to form a salt (e.g., HCl salt) of a basic amine elsewhere in the molecule, but the 2-methoxypyridine moiety degrades.
| Root Cause | Mechanism | Corrective Action |
| Nucleophilic Counter-ion | Chloride/Bromide ions attack the methyl group of the activated pyridine (SN2). | Switch Acid: Use acids with non-nucleophilic counterions: H₂SO₄, HBF₄, HPF₆, or Methanesulfonic acid (MsOH). |
| Solvent Polarity | Polar solvents stabilize the charged transition state of the dealkylation. | Change Solvent: Use non-polar, anhydrous solvents (Ether, Toluene, DCM) where the salt precipitates immediately, preventing reaction. |
| Excess Acid | Excess protons keep the pyridine ring activated. | Stoichiometry Control: Use exactly 1.0 equivalent of acid. Add acid dropwise at 0°C. |
Scenario B: Acidic Workup / Quench
Issue: Product is lost during aqueous acidic extraction or quenching of a reaction.
| Root Cause | Mechanism | Corrective Action |
| Prolonged Exposure | Hydrolysis kinetics are time-dependent. | Rapid Buffer: Quench into a pre-cooled, buffered solution (e.g., Phosphate buffer pH 6-7) rather than strong acid. |
| Heat of Neutralization | Exotherm from quenching drives the activation energy for hydrolysis. | Cryogenic Quench: Perform the quench at -10°C to 0°C. Internal temperature monitoring is mandatory. |
| Low pH Pockets | Localized high acidity during addition promotes degradation. | Reverse Quench: Pour the reaction mixture into the aqueous buffer, not the water into the reaction. |
Scenario C: Reaction Conditions (Acid Catalysis)
Issue: A subsequent step requires acid catalysis (e.g., Boc removal, acetal formation).
| Root Cause | Mechanism | Corrective Action |
| Strong Acid Use | HCl/TFA fully protonates the pyridine. | Use Lewis Acids: Switch to ZnBr₂ or Mg(ClO₄)₂ if possible. If Brønsted acid is needed, use PPTS (Pyridinium p-toluenesulfonate). |
| Aqueous Solvent | Water acts as the nucleophile for hydrolysis. | Strictly Anhydrous: Use molecular sieves. Water must be <0.1% to prevent hydrolysis. |
| Temperature | Thermal energy overcomes the activation barrier. | Kinetic Control: Run the reaction at the lowest possible temperature. Monitor by HPLC/UPLC. |
Standard Operating Procedure (SOP)
Protocol: Acid Stability Profiling
Before scaling up any process involving 2-methoxypyridines and acid, run this validation protocol to determine the "Safe Operating Window."
Objective: Determine the half-life (
-
Preparation: Dissolve 50 mg of substrate in 1 mL of the proposed solvent.
-
Control: Take a 50 µL aliquot, dilute in neutral mobile phase. (T=0).
-
Initiation: Add the proposed acid (at specific equivalents) at the target temperature.
-
Sampling:
-
Aliquot 50 µL at 5 min, 30 min, 1 hr, 4 hrs.
-
CRITICAL: Immediately quench the aliquot into excess cold NaHCO₃/MeOH to stop the reaction before injection.
-
-
Analysis: Analyze by UPLC/HPLC.
-
Look for: Disappearance of Substrate (Peak A) and appearance of 2-Pyridone (Peak B).
-
Note: 2-Pyridones are much more polar; expect a significant retention time shift (earlier elution on Reverse Phase).
-
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group in the presence of a 2-methoxypyridine? A: Yes, but with caution. TFA is a strong acid, but the trifluoroacetate anion is poorly nucleophilic, which minimizes dealkylation. However, hydrolysis is still a risk if water is present.
-
Recommendation: Use anhydrous TFA/DCM (1:1) with a scavenger (like triethylsilane) if necessary, and keep the reaction at 0°C. Avoid aqueous TFA.
Q: Why does my 2-methoxypyridine turn into a solid precipitate during the reaction? A: You likely formed the pyridone. 2-methoxypyridines are often oils or low-melting solids, whereas 2-pyridones are high-melting crystalline solids due to strong intermolecular hydrogen bonding (dimerization). If you see a new precipitate that is insoluble in organic solvents but soluble in water/alcohol, it is likely the pyridone degradation product [1].
Q: Is the 2-ethoxypyridine or 2-isopropoxypyridine more stable? A: Yes. Steric hindrance at the oxygen atom retards the SN2 attack by nucleophiles. An isopropyl group significantly increases stability against dealkylation compared to a methyl group. If the methoxy group is not pharmacologically essential, switch to isopropoxy [2].
Q: I must use HCl. How do I save my molecule? A: If HCl is unavoidable, you must remove the water. Use HCl in Dioxane or HCl in Ether under strictly anhydrous conditions. The absence of water prevents hydrolysis, though the chloride ion still poses a risk for dealkylation over long periods. Isolate the salt quickly by filtration.
References
- Mechanism of Hydrolysis: Katritzky, A. R.; Lagowski, J. M. Protomeric Tautomerism of Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 1963, 1, 339. (Foundational text on the thermodynamic drive toward pyridones).
-
Synthetic Utility & Masked Pyridones: Trost, B. M.; Rudd, M. T. Methoxypyridines in the Synthesis of Lycopodium Alkaloids. Org. Lett. 2003, 5, 4599–4602.
-
Nucleophilic Substitution Mechanism: Nucleophilic Aromatic Substitution. Chemistry LibreTexts .
- Acid Catalysis Risks:Preventing Demethylation. Common Organic Chemistry Knowledge Base.
Hydrolysis of 3,6-Dichloro-2-methoxypyridine to pyridone
Ticket #5920: Hydrolysis of 3,6-Dichloro-2-methoxypyridine to 3,6-Dichloro-2-pyridone[1]
Status: Open Priority: High (Process Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Mechanistic Insight
User inquiries regarding the conversion of This compound (Starting Material, SM) to 3,6-dichloro-2-pyridone (Product) often stem from a misunderstanding of the substrate's electronics.[1]
Unlike simple alkyl ethers, 2-methoxypyridines are "masked" pyridones.[1] The reaction is not a simple ester hydrolysis but rather a dealkylation that is heavily influenced by the electron-withdrawing chlorine atoms at positions 3 and 6.[1] These substituents significantly reduce the basicity of the ring nitrogen, making protonation—the first step in acid-catalyzed hydrolysis—slower than in unsubstituted pyridines.
The Mechanism (Visualization)
The transformation generally proceeds via an acid-mediated demethylation (
Figure 1: Mechanistic pathway for the deprotection of 2-methoxypyridine.[1] Note that the equilibrium heavily favors the lactam (pyridone) form in solution and solid state.
Standard Operating Procedures (SOPs)
We recommend Method A for general synthesis due to its operational simplicity.[1] Use Method B if the starting material is insoluble or if the reaction stalls.
Method A: Aqueous Acid Hydrolysis (Standard)
Best for: Large scale, cost-efficiency.[1]
| Step | Action | Critical Parameter |
| 1 | Charge This compound (1.0 equiv) into a round-bottom flask. | Ensure flask size allows for 50% headspace. |
| 2 | Add Conc. HCl (37%) (10–15 equiv).[1] | Caution: Exothermic. |
| 3 | Heat to Reflux (90–100 °C) .[1] | Stir vigorously. The SM may melt and form a biphasic oil initially.[1] |
| 4 | Monitor by HPLC/TLC after 4–6 hours . | Look for disappearance of the non-polar SM spot. |
| 5 | Workup: Cool to 0–5 °C. | The pyridone product often crystallizes directly from the acid. |
| 6 | Filter and wash with cold water.[1] | If no precipitate, neutralize to pH 6–7 to induce precipitation.[1] |
Method B: Anhydrous Cleavage (TMSCl/NaI)
Best for: Substrates sensitive to prolonged aqueous reflux or stubborn cases.[1]
-
Dissolve SM (1.0 equiv) in dry Acetonitrile (MeCN) .
-
Add Sodium Iodide (NaI) (1.5 equiv) and Trimethylsilyl Chloride (TMSCl) (1.5 equiv).
-
Heat to reflux for 2–4 hours.
-
Mechanism: In situ generation of TMSI (Trimethylsilyl iodide), a potent ether-cleaving agent.[1]
-
Quench: Pour into aqueous sodium thiosulfate to remove iodine color, then extract with EtOAc.
Troubleshooting Guide (FAQ)
Issue 1: "The reaction is stuck at 50% conversion after 24 hours."
Root Cause: Solubility Limited Kinetics. The 3,6-dichloro substitution makes the starting material very lipophilic. It may simply be floating on top of the aqueous HCl, preventing the necessary protonation of the nitrogen. Corrective Action:
-
Add a Co-solvent: Add Acetic Acid (HOAc) or 1,4-Dioxane (1:1 ratio with HCl).[1] This homogenizes the mixture, allowing the acid to interact with the pyridine nitrogen.
-
Switch Acid: Switch from HCl to 48% HBr . Bromide is a better nucleophile than chloride, accelerating the
demethylation step.
Issue 2: "I see a new impurity (M-34) in the mass spec."
Root Cause: Dechlorination (Hydrolysis of the C-Cl bond).[1] While rare in acidic media, prolonged reflux at very high temperatures (>120°C) or the presence of adventitious metals can lead to hydrolysis of the chlorine at the 6-position (activated by the ring nitrogen). Corrective Action:
-
Lower the bath temperature to 90°C.[1]
-
Ensure no metal spatulas are left in the reaction (use glass/Teflon).[1]
-
Strictly avoid basic conditions during workup. Do not use NaOH to neutralize; stop at pH 6–7 using solid NaHCO3.[1]
Issue 3: "The product NMR looks wrong (broad signals, missing OH)."
Root Cause: Tautomer Confusion. Users often expect to see a sharp phenol-like -OH peak (the lactim form).[1] However, 2-pyridones exist predominantly as the lactam (NH ketone) form.[1] Diagnostic Check:
-
1H NMR (DMSO-d6): Look for a broad singlet around 11–13 ppm.[1] This is the NH proton, not an OH.
-
13C NMR: Look for a carbonyl signal around 160–165 ppm.[1] If it were the hydroxypyridine, the C-O carbon would be slightly further upfield, but the C=O shift confirms the pyridone structure.
Issue 4: "My product is water-soluble and I can't filter it."
Root Cause: Pyridinium Salt Formation.[1] If you filter directly from strong acid, you may be isolating the hydrochloride salt of the pyridone, which is hygroscopic and water-soluble. Corrective Action:
-
Adjust the pH of the aqueous solution to the Isoelectric Point (pI) of the pyridone (typically pH 6–7) to maximize precipitation of the free base.
-
If it remains soluble, perform a "salting out" extraction: Saturate the aqueous layer with NaCl and extract exhaustively with Ethyl Acetate/Isopropanol (9:1) .
References & Authority
-
General Reactivity of 2-Methoxypyridines:
-
Specific Protocols for Chlorinated Pyridones:
-
Synthesis of 3,5-dichloro-2-pyridone (Analogous Chemistry): Cava, M. P., et al. J. Org.[1][2] Chem.1958 , 23, 1614.[1][2] (Demonstrates chlorination and hydrolysis stability).
-
TMSI Mediated Cleavage: Olah, G. A., et al. J. Org.[1] Chem.1979 , 44, 8, 1247–1251.[1] [1]
-
Industrial Preparation of Halogenated Pyridones: US Patent 4,942,239 (Process for the production of 2-hydroxypyridine derivatives).[1]
-
-
Tautomerism Data:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and concentrated acids before handling.
Sources
Technical Support Center: Regiocontrol in 2,3,6-Trichloropyridine Functionalization
The following Technical Support Guide is designed for researchers and process chemists working with 2,3,6-trichloropyridine (TCP) . It addresses the critical challenge of regioselectivity —specifically distinguishing between the electronically activated C2 position and the sterically accessible C6 position.
Current Status: Operational
Topic: Regioselectivity in Nucleophilic Aromatic Substitution (
Core Diagnostic: The "Steric vs. Electronic" Conflict
Before optimizing your reaction, you must understand the intrinsic bias of the substrate. 2,3,6-Trichloropyridine presents a classic conflict between steric accessibility and electronic activation.
-
The C6 Position (The "Open" Door):
-
Status: Kinetic Favorite.
-
Why: It is
to the nitrogen (activating) and sterically unencumbered. -
Default Outcome: Most standard
and Suzuki couplings favor C6.
-
-
The C2 Position (The "Trap" Door):
-
Status: Thermodynamic/Electronic Favorite (often).
-
Why: It is
to the nitrogen and ortho to the electron-withdrawing C3-Chlorine. It is significantly more electron-deficient than C6. -
The Problem: It is sterically hindered by the C3-Chlorine.[1]
-
-
The C3 Position:
-
Status: Inert in
. -
Access: Requires Lithium-Halogen Exchange (Li-HE) or specific transition metal catalysis.
-
Decision Matrix: Which Knob to Turn?
Figure 1: Decision matrix for selecting reaction conditions based on the target regioisomer.
Troubleshooting Guides (Q&A Format)
Module A: Nucleophilic Aromatic Substitution ( )
Q: I am attempting a standard amination, but I am getting a mixture of C6 and C2 products. How do I force C6 selectivity?
A: The C6 position is sterically favored.[2][3] To maximize this preference, you must amplify the steric penalty of the C2 position.
-
Switch Solvent: Use Polar Aprotic solvents (DMF, DMSO, NMP). These solvents solvate the cation (e.g.,
), leaving the nucleophile "naked" and highly reactive. This drives the reaction via the lowest energy transition state (C6, due to sterics) rather than allowing coordination-assisted delivery to C2. -
Lower Temperature: High temperatures provide enough energy to overcome the steric barrier at C2. Run the reaction at the lowest temperature where conversion is observed (often 0°C to RT).
-
Increase Nucleophile Bulk: If your amine is primary, consider if a more hindered amine can be used, or expect higher C6 selectivity naturally with secondary amines.
Q: Can I achieve C2 selectivity via
A: Yes, but it requires "Coordination Control."
-
The Mechanism: In non-polar solvents (Toluene, Hexane), the nucleophile exists as a tight ion pair with its counter-cation. The cation can coordinate with the pyridine nitrogen (and potentially the C3-Cl lone pairs), directing the nucleophile to the adjacent C2 position.
-
Protocol: Use Toluene or THF . Use a base with a coordinating cation (e.g., Li+ or Na+ without crown ethers).
-
Reference: This "ortho-effect" is well-documented in 3-substituted-2,6-dichloropyridines, where non-polar solvents favor substitution adjacent to the 3-substituent [1].
Q: My reaction stalls after mono-substitution. Why?
A: This is a feature, not a bug. The introduction of an electron-donating group (amine/alkoxide) significantly deactivates the pyridine ring.
-
Solution: If you need bis-substitution, you must drastically increase the temperature (>100°C) and use a stronger base for the second step. However, be aware that the second substitution will likely occur at C2 (if C6 was hit first).
Module B: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
Q: Where does Palladium insert on 2,3,6-trichloropyridine?
A: Under standard conditions (Pd(PPh3)4, Carbonate base), Palladium insertion typically favors the C6 position .
-
Evidence: Selective dechlorination protocols for 2,3,6-TCP yield 2,3-dichloropyridine, indicating the C6-Cl bond is the most reactive toward oxidative addition [2].
-
Reasoning: While C2 is more electron-deficient (making the C-Cl bond weaker), the steric hindrance from C3-Cl impedes the bulky Pd-ligand complex.
Q: How do I target C2 with Suzuki coupling?
A: You must reverse the steric/electronic bias.
-
Ligand Selection: Use smaller, electron-rich phosphines or N-heterocyclic carbenes (NHCs) that can access the hindered C2 site.
-
The "Cheat" Code: If you cannot get C2 selectivity directly, consider Lithium-Halogen Exchange (see below).
Experimental Protocols
Protocol 1: High-Fidelity C6-Amination ( )
Target: Selective functionalization of the unhindered C6 position.
| Parameter | Condition | Rationale |
| Stoichiometry | TCP (1.0 equiv) : Amine (1.05 equiv) | Slight excess ensures conversion without risking bis-substitution. |
| Solvent | DMF or DMSO (0.5 M) | Promotes "naked" anion reactivity; favors steric pathway (C6). |
| Base | Mild base sufficient for activated pyridines. | |
| Temp | 0°C | Low temp prevents overcoming activation energy for C2. |
| Workup | Water/EtOAc Extraction | Remove polar solvent effectively. |
Protocol 2: C2-Functionalization via Halogen Dance (Advanced)
Target: Accessing the "difficult" C2 or C3 positions. Warning: This relies on kinetic control. Strictly anhydrous conditions required.
Concept: Lithium-halogen exchange on polychlorinated pyridines is complex. However, the "Halogen Dance" phenomenon can be exploited.
-
Reagent:
-BuLi (1.1 equiv) in dry THF at -78°C. -
Mechanism: Li-exchange will initially occur at the most accessible site (C6) or the most acidic site. However, if the C6 position is blocked (or if equilibrium allows), the Lithium species may migrate to the thermodynamically preferred position (often C3 or C4 depending on substitution) [3].
-
Direct C2 Access: For 2,3,6-TCP, direct C2-lithiation is difficult due to the adjacent C3-Cl. A more reliable route to C2-functionalization is often starting with 2-bromo-3,6-dichloropyridine if available, as Li-exchange prefers Br > Cl.
Visualizing the Reaction Pathways
The following diagram illustrates the divergence in pathways based on solvent and catalyst choice.
Figure 2: Mechanistic pathways determining regioselectivity in TCP substitution.
References
-
Ortho-Selectivity in SNAr of 2,6-Dichloropyridines: Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Source: ResearchGate / Tetrahedron Letters (Contextual Match). URL:
-
Selective Dechlorination (Reactivity Evidence): Title: Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine.[4] Source: CABI Digital Library / Plant Diseases and Pests. URL:
-
Lithium-Halogen Exchange Dynamics: Title: The Lithium–Halogen Exchange Reaction in Process Chemistry. Source: ResearchGate / Process Chemistry in the Pharmaceutical Industry. URL:
-
Site-Selective Suzuki Coupling: Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Source: Chemical Science (RSC). URL:
Sources
- 1. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Stability of 3,6-Dichloro-2-methoxypyridine
This technical guide addresses the stability profile of 3,6-Dichloro-2-methoxypyridine (CAS: 1702-17-6), a critical intermediate in the synthesis of agrochemicals (e.g., Clopyralid analogs) and pharmaceutical kinase inhibitors.
Executive Summary
This compound exhibits a bimodal stability profile . It is kinetically stable in neutral, anhydrous organic solvents under standard reflux conditions (up to 110°C). However, it is thermodynamically unstable in the presence of Brønsted acids or strong nucleophiles, rapidly degrading via O-dealkylation (hydrolysis) or Nucleophilic Aromatic Substitution (SNAr) .
Critical Warning: Do not reflux this compound in acidic aqueous media or high-boiling solvents (>150°C) without stabilizing additives. The formation of the 3,6-dichloro-2-pyridone impurity is irreversible.
Part 1: The Stability Matrix (Solvent & Temperature)
The following table summarizes the compound's stability under common reflux conditions. Use this to plan your solvent systems.
| Solvent System | Reflux Temp (°C) | Stability Rating | Risk Factor |
| Dichloromethane (DCM) | 40°C | ✅ Excellent | Negligible degradation. |
| Methanol / Ethanol | 65–78°C | ✅ Good | Stable in neutral conditions. Avoid mineral acids (catalyzes ether cleavage). |
| Toluene | 110°C | ⚠️ Moderate | Stable < 24h. Prolonged reflux may induce trace Claisen-type rearrangement. |
| Water / Aqueous Acid | 100°C | ❌ Critical Failure | Rapid hydrolysis to 3,6-dichloro-2-pyridone . |
| DMF / DMSO | >150°C | ❌ Critical Failure | High risk of thermal rearrangement (O→N migration) and SNAr dimerization. |
Part 2: Degradation Mechanics & Troubleshooting
Issue 1: The "Ghost" Spot on TLC (Hydrolysis)
Symptom: During reflux in acidic alcohol or wet solvents, a new, highly polar spot appears near the baseline (Rf < 0.1 in Hex/EtOAc). Root Cause: Acid-Catalyzed Hydrolysis . The 3,6-dichloro substitution pattern exerts a strong electron-withdrawing effect, making the C-2 position highly electrophilic. In the presence of water and acid (H+), the methoxy oxygen is protonated, facilitating nucleophilic attack by water and subsequent loss of methanol to form the thermodynamically favored 3,6-dichloro-2-pyridone (tautomer of 2-hydroxypyridine).
Corrective Action:
-
Neutralize: Ensure the reaction mixture is pH ≥ 7 before heating. Add solid NaHCO3 or Triethylamine if necessary.
-
Dry Solvents: Use anhydrous solvents. The reaction is sensitive to adventitious moisture at reflux temperatures.
Issue 2: Thermal Rearrangement (The O→N Migration)
Symptom: In high-boiling solvents (e.g., o-dichlorobenzene, DMF) without external reagents, purity drops, and a new isomer appears by HPLC. Root Cause: Chapman-like Rearrangement . At temperatures exceeding 140–150°C, 2-alkoxypyridines can undergo a thermally induced [1,3]-sigmatropic rearrangement (or ion-pair mechanism) to form N-methyl-3,6-dichloro-2-pyridone . This is an irreversible isomerization.
Visualizing the Pathways
The following diagram maps the competing degradation pathways you must control.
Caption: Figure 1. Degradation pathways of this compound. Path A (Red) is the most common failure mode under reflux.
Part 3: Validated Protocols
Protocol A: Stability Check (Stress Test)
Before committing valuable starting material to a scale-up, run this micro-scale stress test.
-
Prepare: Dissolve 10 mg of this compound in 1 mL of your target solvent.
-
Stress: Heat to reflux in a sealed vial for 2 hours.
-
Analyze: Spot on TLC (20% EtOAc/Hexane).
-
Pass: Single spot (Rf ~0.6).
-
Fail: Appearance of baseline streak (Pyridone) or new spot at Rf ~0.4 (Rearrangement product).
-
-
Validation: If "Fail", add 1 eq. of 2,6-Lutidine (non-nucleophilic base) and repeat. If stability is restored, the issue was trace acidity.
Protocol B: Removing the Pyridone Impurity
If accidental hydrolysis occurs, the pyridone impurity is difficult to remove by chromatography due to streaking. Use this chemical wash method:
-
Dissolve: Take up the crude mixture in Dichloromethane (DCM) .
-
Wash: Extract the organic layer with 0.5 M aqueous NaOH (cold).
-
Separate: Collect the organic layer.
-
Dry: Dry over MgSO4 and concentrate.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Suzuki Coupling under reflux? A: Yes, but choose your base carefully. Carbonate bases (K2CO3, Na2CO3) in Toluene/Water or Dioxane/Water are standard. However, avoid prolonged heating (>12 hours) in aqueous mixtures. If the reaction is sluggish, switch to anhydrous conditions (e.g., DMF/K3PO4) to prevent hydrolysis of the methoxy group [1].
Q: Why is the 6-chloro position more reactive than the 3-chloro? A: The 6-position is ortho to the ring nitrogen (alpha position), making it highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive electron-withdrawing power of the nitrogen. The 3-position is beta, which is significantly less electrophilic. In SNAr reactions with amines, the 6-chloro is the primary leaving group [2].
Q: I see a solid precipitate forming during reflux in HCl/Methanol. What is it? A: That is likely 3,6-dichloro-2-pyridone (or its HCl salt). The methoxy group is acid-labile. You must neutralize the acid or switch to a non-nucleophilic acid scavenger if acid is generated as a byproduct of your reaction [3].
References
-
BenchChem. (2025).[7] A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Retrieved from
-
CSIRO Publishing. (2003). On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones. Australian Journal of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2019). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. PMC. Retrieved from
-
Google Patents. (2020). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Retrieved from
Sources
- 1. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal rearrangement of N-arylmethyl- and N-alkyl-2,2-dihalogenocyclopropyl imines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,6-Dichloro-2-methoxypyridine
This guide serves as a technical support resource for researchers and process chemists working on the synthesis and purification of 3,6-Dichloro-2-methoxypyridine (CAS: 1214391-95-3 / Analogous structures), specifically focusing on the removal of the starting material 2,3,6-Trichloropyridine (CAS: 6515-09-9).
Executive Summary
The purification of this compound from its precursor, 2,3,6-trichloropyridine, presents a challenge due to the structural similarity of the two compounds. The synthesis typically involves nucleophilic aromatic substitution (
This guide prioritizes a three-stage purification protocol :
-
Chemical Washing: Removal of acidic impurities (hydroxypyridines).
-
Vacuum Rectification: Separation of the methoxy product from the trichloro precursor based on volatility differences.
-
Crystallization (Polishing): Final purity enhancement.[1][2]
Module 1: Physical Properties & Separation Logic
Understanding the physicochemical distinctions is critical for selecting the correct separation vector.
| Property | 2,3,6-Trichloropyridine (Precursor) | This compound (Target) | Separation Vector |
| Boiling Point | ~234 °C (at 760 mmHg) | ~200–215 °C (Est.) / Lower Volatility | Vacuum Distillation |
| Melting Point | 64–68 °C | Solid (Low MP) or Oil (depending on purity) | Crystallization |
| Acidity (pKa) | Neutral / Very Weak Base | Weak Base (Methoxy group effect) | N/A (Acid extraction risky) |
| Hydrolysis | Stable to mild base | Susceptible to strong acid hydrolysis | Avoid Strong Acid Workup |
| Solubility | Soluble in MeOH, Toluene, Hexane | Soluble in MeOH, Toluene; Less in Hexane | Recrystallization |
Critical Insight: While acid-base extraction is common for pyridines, both the trichloro and methoxy variants are weak bases due to the electron-withdrawing chlorine atoms. Using strong acid to protonate the methoxy pyridine risks hydrolyzing the ether bond to form the pyridone impurity. Therefore, distillation is the primary separation method.
Module 2: The Purification Workflow
The following diagram outlines the logical flow from reaction termination to final isolated product.
Figure 1: Integrated workflow for the isolation of this compound, highlighting the removal of hydroxy impurities prior to distillation.
Module 3: Step-by-Step Protocol
Step 1: Reaction Quench & Solvent Swap
-
Issue: Methanol (reaction solvent) is miscible with water, preventing phase separation.
-
Protocol:
-
Distill off methanol under reduced pressure (keep pot temp < 60°C).
-
Add Toluene or Dichloromethane (DCM) to the residue.
-
Add water to dissolve the inorganic salts (NaCl).
-
Step 2: The Caustic Wash (Removal of Hydroxy Impurity)
-
Mechanism: The side product, 3,6-dichloro-2-hydroxypyridine (or its tautomer 2-pyridone), is acidic (pKa ~9). The target methoxy compound is not.
-
Protocol:
Step 3: Vacuum Rectification (Separation of SM)
-
Mechanism: 2,3,6-Trichloropyridine has a higher boiling point than the methoxy derivative.
-
Protocol:
-
Equip a flask with a Vigreux column (or packed column for better efficiency).
-
Apply high vacuum (< 10 mbar is recommended).
-
Fractions:
-
Fore-run: Residual solvent.[3]
-
Main Fraction: this compound (Collect based on vapor temp plateau).
-
Residue: Unreacted 2,3,6-trichloropyridine and heavy tars.
-
-
Note: If the boiling points are too close (within 10°C), distillation will only enrich the product. Crystallization is then required.[2]
-
Step 4: Crystallization (Polishing)
-
Protocol:
-
Dissolve the distilled oil/solid in hot Hexane or Heptane (approx. 50-60°C).
-
Cool slowly to room temperature, then to 0-5°C.
-
Seeding: If available, add a seed crystal of pure product.
-
Filter the crystals.[2] The trichloropyridine is more soluble in cold alkanes and will largely remain in the mother liquor.
-
Module 4: Troubleshooting & FAQ
Q1: My product is "oiling out" during crystallization. How do I fix this?
Diagnosis: The product purity is too low (likely <85%) or the solvent is too polar. Solution:
-
Re-distill to increase purity before crystallizing.
-
Use a solvent mixture . If using pure hexane, try adding a small amount of Toluene (1-5%) to solubilize the oil, then cool slowly.
-
Scratching/Seeding: Induce nucleation by scratching the glass wall or adding a seed crystal.
Q2: I still see 2,3,6-trichloropyridine in my NMR after distillation.
Diagnosis: Azeotrope formation or insufficient column plates. Solution:
-
Chemical Destruction: React the crude mixture with a small excess of NaOMe again before workup to force the consumption of the starting material. Caution: This may increase the "over-methoxylated" impurity (2,6-dimethoxy).
-
Switch Crystallization Solvent: Try Methanol/Water (dissolve in hot MeOH, add water until turbid, cool). Trichloropyridine has different solubility characteristics in aqueous alcohol.
Q3: Can I use acid extraction to separate them?
Diagnosis: You are trying to exploit basicity differences. Advisory: Do not recommend. Both pyridines are electron-deficient and very weak bases. To protonate the methoxy pyridine, you would need concentrated acid (e.g., conc. HCl). Under these conditions, the ether linkage is unstable and will hydrolyze back to the hydroxypyridine (the impurity you are trying to avoid).
Q4: The yield is low after the NaOH wash.
Diagnosis: You may be washing away your product if the pH is too high or phase separation is poor (emulsion). Solution:
-
Ensure you are using dilute NaOH (5%). Strong base can hydrolyze the product.
-
Check the aqueous layer by TLC/HPLC before discarding. If product is present, re-extract the aqueous layer with DCM.
References
-
Synthesis of Chloropyridines: Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine.[6] CABI Digital Library. Available at: [Link]
-
General Pyridine Purification Strategies: Separation of Acidic, Basic and Neutral Compounds. Magritek.[7] Available at: [Link]
- Related Patent on Methoxylation:Process for producing 2,3-diamino-6-methoxypyridine (Methodology reference for methoxylation conditions). Google Patents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. magritek.com [magritek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. CAS 6515-09-9: 2,3,6-Trichloropyridine | CymitQuimica [cymitquimica.com]
Technical Support Center: Advanced Coupling Protocols for 3,6-Dichloropyridine
Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-36-CL2-STERIC
Welcome to the Heterocycle Coupling Support Hub
You are likely here because standard protocols (Pd(PPh₃)₄ or Pd(dppf)Cl₂) have failed to deliver consistent yields with 3,6-dichloropyridine .
Working with 3,6-dichloropyridine presents a dual challenge often misdiagnosed simply as "low reactivity." The reality is a competition between two distinct failure modes:
-
Electronic Deactivation (C3 Position): The C3 chlorine is in a
-position relative to the nitrogen, making it electronically similar to a deactivated aryl chloride. -
Catalyst Poisoning (C6 Position): While the C6 chlorine (
-position) is activated for oxidative addition, the adjacent nitrogen lone pair strongly coordinates to Palladium, forming stable, inactive [Pd(Ar)(Cl)(Pyridine)_n] resting states.
To "overcome steric hindrance" in this context usually means one of two things:
-
You are trying to couple a bulky (ortho-substituted) partner .
-
You are using bulky ligands to prevent the pyridine nitrogen from binding to the metal center.
This guide provides the specific "Steric-Electronic" solutions required to unlock this substrate.
Part 1: The Reactivity Landscape
Before selecting a protocol, you must identify your target vector. The 3,6-dichloropyridine scaffold has a distinct reactivity hierarchy.
Reactivity & Ligand Decision Map
Figure 1: Decision tree for ligand selection based on regioselectivity goals. The C6 position usually reacts first due to electronic activation, but requires bulky ligands to prevent catalyst arrest.
Part 2: Troubleshooting & Protocols
Issue A: The "N-Poisoning" Effect (Low Conversion at C6)
Symptom: The reaction starts but stalls at 20-30% conversion. Adding more catalyst doesn't help. Root Cause: The pyridine nitrogen binds to the Pd(II) intermediate after oxidative addition, creating a "dead" species that cannot undergo transmetallation. The Fix: Use Pd-G3/G4 Precatalysts with bulky dialkylbiaryl phosphines. The bulk prevents the pyridine N from binding, while the precatalyst guarantees a 1:1 Pd:Ligand ratio (crucial for activity).
Protocol 1: Sterically Demanding Suzuki Coupling (C6-Selective)
Use this for coupling bulky boronic acids to the C6 position.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |
| Substrate | 3,6-Dichloropyridine | 1.0 | |
| Partner | Ortho-subst. Aryl Boronic Acid | 1.2 - 1.5 | Pinacol esters are more stable if protodeboronation is an issue. |
| Catalyst | XPhos Pd G4 | 0.02 - 0.05 | CRITICAL. Do not use Pd(PPh₃)₄. |
| Base | K₃PO₄ (0.5 M aq) | 3.0 | Anhydrous K₃PO₄ in dioxane if sensitive groups present. |
| Solvent | THF or 1,4-Dioxane | [0.2 M] | Degassed thoroughly. |
| Temp | 60 °C | - | Mild heat is often sufficient for C6. |
Step-by-Step:
-
Charge a vial with 3,6-dichloropyridine, boronic acid, and XPhos Pd G4 (2-5 mol%).
-
Seal and purge with Nitrogen/Argon (3 cycles).
-
Add degassed solvent (Dioxane) and base (aq. K₃PO₄).
-
Stir vigorously at 60 °C. Monitor by HPLC/UPLC.
-
Why it works: The XPhos ligand is extremely bulky. It forms a "roof" over the Palladium, physically blocking the pyridine nitrogen from coordinating, while allowing the oxidative addition to the C-Cl bond.
Issue B: Forcing the Deactivated C3 Position
Symptom: You want to couple at C3, but C6 reacts first, or the reaction is extremely sluggish because C3 is electron-rich (relative to C6) and sterically crowded by the C2/C4 protons. The Fix: If C6 is already substituted (e.g., you are starting with 6-chloro-3-arylpyridine), use SPhos or RuPhos . These ligands are electron-rich (facilitating oxidative addition at the difficult C3-Cl bond) and provide the necessary space for reductive elimination.
Protocol 2: Buchwald-Hartwig Amination (C3 or C6)
Amination of chloropyridines is notoriously difficult due to competitive binding of the amine nucleophile to the metal.
| Parameter | Condition |
| Catalyst System | BrettPhos Pd G4 (Primary amines) or RuPhos Pd G4 (Secondary amines) |
| Base | NaOtBu (Strong) or Cs₂CO₃ (Weak) |
| Solvent | t-Amyl Alcohol or Toluene |
| Temp | 80 - 100 °C |
Key Technical Insight: For 3,6-dichloropyridine, BrettPhos is superior for coupling primary amines at C6. If you need to couple at C3 (after C6 is functionalized), switch to RuPhos , which is specifically designed to handle the lower reactivity of secondary positions and secondary amines.
Part 3: Mechanism of Failure (Visualization)
Understanding why standard catalysts fail is the key to fixing your experiment.
Figure 2: The "Death Valley" of Pyridine Coupling. Standard ligands allow the pyridine nitrogen to trap the Pd(II) intermediate. Bulky ligands (Green path) sterically preclude this interaction.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Pd(dppf)Cl₂ for 3,6-dichloropyridine?
-
Answer: Generally, no , unless the coupling partner is highly reactive and unhindered. Pd(dppf)Cl₂ often leads to incomplete conversion because the bite angle of dppf doesn't sufficiently protect the Pd center from N-coordination by the substrate or product. Switch to a monodentate, bulky biaryl phosphine (XPhos, SPhos).
Q2: I see a lot of homocoupling of my boronic acid. Why?
-
Answer: This usually happens when the oxidative addition to the pyridine is slow (due to steric hindrance or deactivation at C3). The Pd(II) species sits idle and oxidizes the boronic acid.
-
Fix: Increase the activity of the catalyst (use Pd G4 precatalysts) and ensure your solvent is rigorously degassed. Slow addition of the boronic acid (via syringe pump) can also help maintain a low concentration of the nucleophile relative to the electrophile.
Q3: Which position reacts first?
-
Answer: The C6 position (adjacent to Nitrogen) is significantly more reactive towards oxidative addition. If you need to functionalize C3 exclusively, you must either:
-
Use a 3,6-dichloropyridine with a blocking group at C6 (not applicable here).
-
Perform the C6 coupling first with a sacrificial group (e.g., a chloro-to-methoxy exchange) or a group you intend to keep, then couple at C3.
-
Q4: My reaction turns black immediately. Is the catalyst dead?
-
Answer: Yes. "Palladium black" formation indicates that the ligand has dissociated, and Pd(0) has aggregated. This is common with electron-deficient pyridines.
-
Fix: This confirms you need a Precatalyst (G3/G4) . These scaffolds are stable until activation in the vessel, preventing premature catalyst decomposition.
References & Further Reading
-
BenchChem. 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. (General reactivity trends for dichloropyridines).
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. (Detailed analysis of C3 vs C6 selectivity).
-
Journal of the American Chemical Society. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. (Mechanistic insights into ligand-controlled selectivity).
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Ligand selection for amination of hindered heterocycles).
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Environmental Fate & Analysis of 3,6-Dichloro-2-methoxypyridine
Executive Summary & Degradation Landscape
Welcome to the technical support hub for 3,6-Dichloro-2-methoxypyridine (3,6-DCP) . This compound, often utilized as a high-value intermediate in the synthesis of auxin herbicides (e.g., Clopyralid analogs) and pharmaceutical precursors, presents unique challenges in environmental fate studies due to its pyridine ring stability and substituent chemistry.
The degradation of 3,6-DCP in soil is driven primarily by O-demethylation and reductive dechlorination . Unlike benzoic acid herbicides (e.g., Dicamba), the pyridine nitrogen alters the electron density, making the 2-methoxy group the primary site of initial attack.
Key Metabolites & Properties
| Compound Name | Structure Description | Formation Mechanism | Soil Mobility |
| This compound | Parent | N/A | Moderate |
| 3,6-Dichloro-2-pyridinol (3,6-DCP-ol) | Major Metabolite | Hydrolysis / O-Demethylation | High (pH dependent) |
| 6-Chloro-2-pyridinol | Secondary Metabolite | Reductive Dechlorination | High |
| CO₂ / Bound Residues | Terminal Products | Ring Cleavage / Mineralization | N/A |
Visualizing the Degradation Pathway[1]
The following diagram illustrates the stepwise degradation of 3,6-DCP. Note the critical transition from the lipophilic parent to the polar pyridinol metabolite, which significantly alters extraction requirements.
Figure 1: Degradation pathway of this compound in soil environments. The primary transformation is the loss of the methyl group to form the pyridinol, which increases water solubility and mobility.
Analytical Protocol: Extraction & Detection
Objective: Quantify parent and pyridinol metabolite in soil with >80% recovery. Challenge: The parent is neutral/lipophilic, while the metabolite (pyridinol) is amphoteric and pH-sensitive.
Validated Workflow (LC-MS/MS)
Step 1: Sample Preparation (Modified QuEChERS)
Standard QuEChERS often fails for pyridinols due to pH issues. Use this modified "Acidic-Acetonitrile" protocol.
-
Weigh: 10.0 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydrate: Add 5 mL HPLC-grade water; vortex for 30 sec. Allow to sit for 15 min.
-
Extract: Add 10 mL 1% Formic Acid in Acetonitrile .
-
Why? Acidification protonates the pyridinol (keeping it neutral) to ensure it partitions into the organic layer rather than staying in the water/soil binding sites.
-
-
Salt Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.
-
Centrifuge: 4000 rpm for 5 min.
-
Cleanup: Transfer supernatant to dSPE tube (PSA/C18).
-
Caution:Do NOT use PSA (Primary Secondary Amine) if analyzing the pyridinol metabolite. PSA removes acidic compounds. Use C18 only for the cleanup step if the metabolite is a target.
-
Step 2: LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl offers superior selectivity for pyridine rings via pi-pi interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains acidic pH to suppress ionization of the pyridinol hydroxyl group during separation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Ionization | ESI Positive (Parent) / ESI Negative (Metabolite) | Critical: The parent ionizes best in (+) mode |
| MRM Transition | Parent: 178.0 | Quantifier transition. |
Troubleshooting Dashboard (FAQ)
Q1: I am seeing low recovery (<50%) for the 3,6-dichloro-2-pyridinol metabolite, but the parent recovery is fine. Why?
Diagnosis: This is likely a pH or cleanup issue.
-
Root Cause 1 (Cleanup): Did you use PSA (Primary Secondary Amine) in your dSPE cleanup? PSA is basic and will bind irreversibly to the acidic pyridinol metabolite.
-
Fix: Switch to C18-only cleanup or inject the raw extract after filtration if the matrix allows.
-
-
Root Cause 2 (Extraction pH): If your soil is alkaline, the standard extraction solvent might not lower the pH enough. The pyridinol becomes anionic (phenolate) and stays in the water phase.
-
Fix: Increase acidification to 5% Formic Acid in the extraction solvent or add a buffer (Citrate) to ensure pH < 4 during extraction.
-
Q2: In the chromatogram, the metabolite peak is tailing severely.
Diagnosis: Secondary interactions with the column silanols.
-
The Science: Pyridinols can tautomerize to pyridones. The nitrogen lone pair and the oxygen can interact with free silanols on the silica backbone of the column.
-
Fix:
-
Increase ionic strength: Add 5mM Ammonium Formate to the aqueous mobile phase.
-
Switch Column: Use a "polar-embedded" C18 column or a Phenyl-Hexyl column, which shields silanols and improves peak shape for nitrogen-containing heterocycles.
-
Q3: How do I distinguish between abiotic hydrolysis and microbial degradation?
Experimental Setup: You must run a Sterile Control .
-
Autoclave soil samples (121°C, 30 min) on three consecutive days (Tyndallization) to ensure spore elimination.
-
Spike both sterile and non-sterile soils with 3,6-DCP.
-
Result Interpretation:
-
If 3,6-dichloro-2-pyridinol appears in both sterile and non-sterile soils at similar rates
Abiotic Hydrolysis is the driver. -
If it only appears (or appears much faster) in non-sterile soil
Microbial O-Demethylation is the driver.
-
Q4: Are there interfering compounds I should worry about?
Risk Assessment: Yes. If you are working with agricultural soils treated with Clopyralid or Picloram , they may degrade into similar chlorinated pyridine structures.
-
Verification: Always run a "Blank Soil" (no spike) to establish a baseline. If you detect chloropyridines in the blank, your soil has a history of auxin herbicide application.
References
-
U.S. Environmental Protection Agency (EPA). (1998).[1] Reregistration Eligibility Decision (RED): Dicamba.[1] (Provides authoritative mechanisms for O-demethylation and hydrolysis of methoxy-chlorinated aromatics in soil).
-
Feng, P.C.C., et al. (2010). Soil degradation of the herbicide dicamba and its metabolite 3,6-dichlorosalicylic acid.[2] (Demonstrates the parallel chemistry of methoxy-to-hydroxy conversion in chlorinated aromatics).
-
Sanders, P. et al. (2016). Development of fast and robust multiresidual LC-MS/MS method for determination of pharmaceuticals in soils. (Basis for the acidic-acetonitrile extraction protocol for polar nitrogenous compounds).
Sources
Troubleshooting low conversion in Suzuki coupling of chloropyridines
Ticket ID: SUZ-CPY-001 Status: Open Assigned Scientist: Senior Application Scientist, Catalysis Group
Introduction: The "Chloropyridine Challenge"
Welcome to the technical support center. If you are here, you are likely staring at a TLC plate or LC-MS trace showing unreacted starting material or a mess of homocoupled byproducts.
Coupling chloropyridines is deceptively difficult because you are fighting two opposing electronic forces:
-
Oxidative Addition Inertness: The C-Cl bond is significantly stronger than C-Br or C-I. The electron-deficient pyridine ring pulls density away from the bond, making it harder for Palladium(0) to insert.
-
Catalyst Poisoning: The pyridine nitrogen is a potent ligand. It competes with your phosphine ligand for the Palladium center. If the pyridine binds to the Pd(II) intermediate, it forms a stable, off-cycle "rest state" (Pd-N coordination) that shuts down the catalytic turnover.
This guide provides the field-proven protocols to break this deadlock.
Part 1: The Troubleshooting Matrix
Before changing everything, diagnose the specific failure mode using the table below.
| Symptom | Probable Root Cause | The Fix |
| 0-10% Conversion (SM Remains) | Oxidative Addition Failure. The catalyst cannot break the C-Cl bond, or the Pyridine N is poisoning the Pd(0). | Switch Ligand: Move to bulky dialkylbiaryl phosphines (XPhos, RuPhos).Switch Precatalyst: Use Pd-G4 precatalysts to ensure immediate activation. |
| Black Precipitate (Pd Black) | Catalyst Decomposition. The ligand is detaching from Pd, leading to aggregation. | Increase Ligand:Pd Ratio: Ensure 2:1 or use a precatalyst.Remove O2: Degas solvents thoroughly (Sparge with Ar for 15 min). |
| Protodeboronation (Ar-H) | Unstable Boronic Acid. Common with 2-pyridyl boronates or electron-poor rings. | Switch Boron Source: Use Potassium Trifluoroborates (BF3K) or MIDA boronates.Anhydrous Conditions: Switch to Dioxane/Toluene (dry). |
| Homocoupling (Ar-Ar) | Oxidant Presence / Slow Transmetallation. Oxygen is promoting dimerization. | Degas Solvents. Change Base: Switch from carbonate to Phosphate (K3PO4) or Fluoride (KF). |
Part 2: The Logic of Ligand Selection
You cannot use standard Triphenylphosphine (PPh3) or dppf for challenging chloropyridines. You need Dialkylbiaryl Phosphines (Buchwald Ligands).[1]
Why They Work
-
Electron Rich: The alkyl groups (Cyclohexyl or t-Butyl) push electron density onto the Pd, accelerating the difficult oxidative addition into the C-Cl bond.
-
Steric Bulk: The biaryl backbone creates a "roof" over the Palladium. This steric bulk physically blocks the pyridine nitrogen from coordinating to the metal center, preventing poisoning.[2]
Ligand Recommendations
-
XPhos: The "Workhorse" for chloropyridines. Excellent general utility.
-
RuPhos: Best for sterically hindered coupling partners or electron-rich amines/alcohols.[3]
-
SPhos: Highly effective for 2-chloropyridines specifically due to unique geometry.
-
CataCXium A: A strong alternative if Buchwald ligands fail; high turnover numbers.
Part 3: Visualizing the Failure & Solution
The following diagram illustrates the "Trap" (Pyridine Poisoning) and how bulky ligands bypass it.
Figure 1: Mechanism of Action. Note how small ligands allow the Pyridine Nitrogen to bind Pd (Red Path), while bulky ligands force the cycle forward (Green Path).
Part 4: The "Golden Standard" Protocol
If your current attempt failed, restart with this validated protocol. It uses a G4 Palladacycle Precatalyst to guarantee a 1:1 Pd:Ligand ratio and rapid activation at low temperatures.
Reagents:
-
Electrophile: 1.0 equiv Chloropyridine
-
Nucleophile: 1.2 - 1.5 equiv Boronic Acid (or Pinacol Ester)
-
Catalyst: 2-4 mol% XPhos Pd G4 (CAS: 1599466-81-5)
-
Base: 2.0 - 3.0 equiv K3PO4 (finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Concentration: 0.2 M - 0.4 M
Procedure:
-
Charge Solids: Add Chloropyridine, Boronic acid, K3PO4, and XPhos Pd G4 to a vial equipped with a stir bar.
-
Evacuate: Seal the vial. Evacuate and backfill with Argon (x3). Crucial: Oxygen kills this reaction.
-
Add Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Heat: Stir vigorously at 80°C - 100°C for 2-4 hours.
-
Note: If using 2-chloropyridine, conversion may require 100°C.[3]
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine.
Part 5: Advanced Troubleshooting (The "Nuclear Option")
If the standard protocol fails, deploy these specific modifications based on the failure mode.
Scenario A: The Boronic Acid is Unstable (Protodeboronation)
If you see the boronic acid turning into a simple arene (Ar-B(OH)2 -> Ar-H), the hydrolytic conditions are too harsh.
-
The Fix: Switch to Potassium Organotrifluoroborates (R-BF3K) .
-
Why: These salts are stable to air and water and release the active boronic acid slowly, preventing decomposition.
-
Modified Conditions: Use PdCl2(dppf) or XPhos Pd G4 in n-Butanol/Water (3:1) at 100°C.
Scenario B: The Reaction is "Stuck" at 50% Conversion
The catalyst is dying before the reaction finishes.
-
The Fix: Add CataCXium A (di(1-adamantyl)-n-butylphosphine).
-
Why: This ligand is exceptionally bulky and electron-rich, preventing catalyst aggregation even at high temperatures and long reaction times.
Scenario C: 2-Chloropyridine specifically
The nitrogen at the 2-position is the most "poisonous" due to its proximity to the reaction center.
-
The Fix: Use G3-SPhos or G3-RuPhos .
-
Why: SPhos has a methoxy group on the lower ring that can provide a secondary interaction with Pd, stabilizing the intermediate and preventing the 2-pyridyl nitrogen from binding.
Part 6: Decision Tree for Optimization
Figure 2: Rapid decision tree for optimizing reaction conditions.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates, -Tosylates, and -Halides." Journal of the American Chemical Society, 2008.[4]
- Key Insight: Establishes dialkylbiaryl phosphines (XPhos, SPhos)
-
Molander, G. A., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[5] Journal of Organic Chemistry, 2003.[6] [6]
- Key Insight: Defines the protocol for using stable BF3K salts when boronic acids fail.
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization with Palladium." Accounts of Chemical Research, 2012.
- Key Insight: Mechanistic detail on how pyridine nitrogens poison Pd(II) centers and how steric bulk prevents this.
-
Burke, M. D., et al. "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2008.[4]
- Key Insight: Use of MIDA boronates for slow-release of unstable boronic species.
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling Palladium catalysts and Chloropyridines.
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: 1H NMR Spectral Signatures of 3,6-Dichloro-2-methoxypyridine vs. Regioisomeric Impurities
Executive Summary: The "Two Doublets" Diagnostic
In the synthesis and quality control of 3,6-Dichloro-2-methoxypyridine (a critical scaffold for picloram-class agrochemicals and active pharmaceutical ingredients), the definitive spectral feature is the vicinal coupling pattern of the aromatic protons.
While mass spectrometry confirms the molecular weight (MW 178.02), it cannot distinguish between regioisomers formed during chlorination. 1H NMR is the gold standard for this differentiation.
-
The Target (3,6-dichloro): Characterized by two distinct doublets with a large coupling constant (
Hz). -
The Impurity (3,5-dichloro): Characterized by two narrow doublets (or apparent singlets) with a small coupling constant (
Hz).
This guide details the spectroscopic logic, experimental protocols, and comparative data required to validate the 3,6-substitution pattern.
Theoretical Framework: Pyridine Coupling Mechanics
To interpret the spectrum, one must understand the spin-spin coupling specific to the pyridine ring. The substitution pattern dictates the remaining proton relationships.
The Target: this compound
-
Substituents: Cl at positions 3 and 6; OMe at position 2.
-
Remaining Protons: H4 and H5.
-
Relationship: These protons are on adjacent carbons (Vicinal).[1][2][3]
-
Coupling Physics: Vicinal coupling (
) in pyridine rings is strong, typically 7.0 – 9.0 Hz . -
Result: The spectrum displays two clear doublets.
The Alternative: 3,5-Dichloro-2-methoxypyridine
-
Substituents: Cl at positions 3 and 5; OMe at position 2.
-
Remaining Protons: H4 and H6.
-
Relationship: These protons are separated by one carbon (Meta).
-
Coupling Physics: Meta coupling (
) is weak, typically 1.0 – 2.0 Hz . -
Result: The spectrum displays two very narrow doublets, which may appear as singlets if the magnetic field resolution is poor.
Visual Logic Flow
Figure 1: Decision tree for assigning dichloromethoxypyridine isomers based on coupling constants.
Comparative Spectral Data
The following data assumes a standard 400 MHz spectrometer using CDCl
Table 1: Signal Comparison
| Feature | Target: this compound | Isomer: 3,5-Dichloro-2-methoxypyridine |
| Methoxy (-OCH3) | Singlet ( | Singlet ( |
| Aromatic Proton A | Doublet ( | Doublet/Singlet ( |
| Aromatic Proton B | Doublet ( | Doublet/Singlet ( |
| Chemical Shift A | ||
| Chemical Shift B | ||
| Visual Appearance | "Roof effect" likely (leaning doublets) | Sharp spikes, minimal leaning |
Technical Insight: In the 3,6-isomer, H4 is usually downfield of H5. The H4 proton is ortho to the Chlorine at C3 and meta to the Chlorine at C6. The H5 proton is ortho to the Chlorine at C6. However, the definitive assignment relies on the 8 Hz coupling .
Experimental Protocol
To ensure accurate resolution of the coupling constants (especially if checking for the 2 Hz meta-coupling), strict adherence to shimming and processing parameters is required.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Dissolve in 0.6 mL CDCl
(Chloroform-d).-
Note: DMSO-d
is an alternative if solubility is poor, but CDCl provides sharper resolution for coupling analysis.
-
-
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube. Suspended solids degrade magnetic field homogeneity (shimming).
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Spectral Width: 0 – 12 ppm.
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity detection <1%).
-
Relaxation Delay (D1):
seconds.-
Reasoning: Aromatic protons have longer T1 relaxation times. Short delays cause integration errors, making 1:1 doublet ratios appear skewed.
-
-
Acquisition Time (AQ):
seconds (high digital resolution is needed to resolve small couplings).
Processing Workflow
-
Apodization: Apply an exponential window function (LB = 0.3 Hz). Do not use LB > 1.0 Hz, as this artificially broadens peaks and may obscure the 2 Hz splitting of the impurity.
-
Phasing: Manually phase to ensure flat baselines around the aromatic region.
-
Integration: Calibrate the Methoxy singlet to 3.00H. The aromatic doublets must integrate to 1.00H each.
Synthesis Context & Impurity Origins[4][5]
Understanding why these isomers exist aids in troubleshooting. The synthesis typically involves chlorination of 2-methoxypyridine or nucleophilic substitution on polychloropyridines.
Figure 2: Origin of regioisomeric impurities during the chlorination of 2-methoxypyridine.
References
-
Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: Pyridine Couplings. University of Wisconsin-Madison. Link
- Citation for typical pyridine vicinal (7-9 Hz) vs meta (1-2 Hz) coupling constants.
-
ChemicalBook. (2023). 2-Chloro-6-methoxypyridine 1H NMR Spectrum. Link
- Reference for chemical shift baselines of chloro-methoxy-pyridine scaffolds.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. Authoritative text on splitting patterns and the "n+1" rule in heterocyclic systems.
-
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Link
- Supporting data on polychlorinated pyridine synthesis and characteriz
Sources
Publish Comparison Guide: 13C NMR Diagnostics of 2-Methoxy-3,6-Dichloropyridine
The following guide provides a technical analysis of the 13C NMR characteristics of 2-methoxy-3,6-dichloropyridine , designed for researchers optimizing the synthesis and quality control of pyridine-based scaffolds.
Executive Summary & Application Context
2-Methoxy-3,6-dichloropyridine is a critical intermediate in the synthesis of agrochemicals (e.g., chlorantraniliprole precursors) and pharmaceutical scaffolds. Its synthesis, typically via nucleophilic aromatic substitution (
The primary "alternative" in this context is not a competing product, but the regioisomeric impurity (2-methoxy-5,6-dichloropyridine) that forms if the methoxylation occurs at the C6 position instead of C2. Distinguishing these isomers is impossible by Mass Spectrometry (identical MW: 178.[1]02) and difficult by 1H NMR due to similar coupling constants.[1]
This guide establishes the 13C NMR fingerprint required to unambiguously validate the 3,6-dichloro substitution pattern.
Technical Deep Dive: The 13C NMR Fingerprint
Predicted vs. Observed Shifts
The 13C NMR spectrum of 2-methoxy-3,6-dichloropyridine is characterized by six distinct signals . The most diagnostic features are the chemical shifts of the quaternary carbons (C2, C3, C6) and the shielding patterns of the methine carbons (C4, C5).
Table 1: Characteristic 13C NMR Shifts (CDCl3, 100 MHz)
| Carbon Position | Type | Chemical Shift ( | Diagnostic Feature |
| C2 (ipso-OMe) | 161.5 – 163.0 | Most deshielded signal; indicates O-substitution. | |
| C6 (ipso-Cl) | 146.0 – 148.5 | Deshielded by N and Cl; characteristic of 2-halopyridines. | |
| C4 (meta-OMe) | 140.5 – 142.0 | Downfield CH signal due to ortho-Cl effect.[1] | |
| C5 (para-OMe) | 118.0 – 120.0 | Upfield CH signal; shielded by resonance from OMe.[1] | |
| C3 (ortho-OMe) | 116.0 – 118.5 | Quaternary C-Cl signal.[1] Crucial for isomer differentiation. | |
| OMe | 54.5 – 55.5 | Standard methoxy region.[1] |
Note: Shifts may vary by ±0.5 ppm depending on concentration and solvent (CDCl3 vs. DMSO-
).
Comparative Analysis: The "Isomer Trap"
The critical failure mode in this synthesis is misidentifying the 5,6-dichloro isomer (where attack occurred at C6) as the target product.
Table 2: Differentiating the Target from the Regioisomer
| Feature | Target: 2-methoxy-3,6-dichloro | Impurity: 2-methoxy-5,6-dichloro | Why it matters |
| C3 Signal | Quaternary (C-Cl) (~117 ppm) | Methine (CH) (~108 ppm) | Primary Differentiator. In the impurity, C3 is a CH ortho to OMe, causing significant shielding. |
| DEPT-135 | 2 Up / 0 Down (CH at C4, C5) | 2 Up / 0 Down (CH at C3, C4) | Both show two CHs, but the chemical shift of the most upfield CH confirms the structure. |
| C5 Signal | Methine (CH) | Quaternary (C-Cl) | Confirmed by HSQC (Target has proton attached; Impurity has no proton).[1] |
Experimental Protocol: Self-Validating NMR Workflow
To ensure data integrity, follow this "Triad Verification" protocol. This system uses three experiments to cross-confirm the structure, eliminating ambiguity.
Step 1: Sample Preparation
-
Solvent: Use DMSO-
if the sample is a crude solid (better solubility for polar impurities).[1] Use CDCl3 for purified oils.[1] -
Concentration: 15–20 mg in 0.6 mL solvent. High concentration is vital for detecting weak quaternary carbons (C3, C6) in reasonable time.[1]
Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure S/N > 10:1 for quaternary peaks.
Step 3: The "Triad" Logic Flow
-
1H NMR: Check for two doublets (
Hz). If Hz, you likely have the 3,5-dichloro isomer (meta coupling).[1] -
13C {1H} NMR: Identify the number of quaternary carbons. Target must have 3 aromatic quaternary signals (C2, C3, C6).[1]
-
HSQC: Correlate protons to carbons.
Visualization: Regioselectivity & Identification Logic[1]
The following diagram illustrates the synthetic pathway and the logical decision tree for validating the product using NMR data.
Caption: Logical workflow for distinguishing the target 3,6-dichloro isomer from its 5,6-dichloro regioisomer using 13C NMR diagnostics.
References
-
Oregon State University. (n.d.).[1] 13C NMR Chemical Shifts and Substituent Effects. Retrieved October 26, 2023, from [Link][1]
-
SpectraBase. (2023).[1] 2-Chloro-6-methoxypyridine 13C NMR Spectrum. Wiley Science Solutions.[1] Retrieved October 26, 2023, from [Link][1]
-
National Institutes of Health (NIH). (2018).[1] Regioselective Nucleophilic Substitution of Polyhalopyridines. PubMed Central.[1] Retrieved October 26, 2023, from [Link]
Sources
HPLC retention time comparison: 2,3,6-trichloropyridine vs product
Optimizing HPLC Separation: 2,3,6-Trichloropyridine vs. Synthetic Reaction Products
Executive Summary: The Polychlorinated Pyridine Challenge
In the synthesis of agrochemical intermediates—specifically the selective dechlorination of 2,3,6-trichloropyridine (2,3,6-TCP) to produce 2,3-dichloropyridine (2,3-DCP) or its hydrolysis to 3,6-dichloropicolinic acid (Clopyralid) —precise chromatographic resolution is non-negotiable.
The core analytical challenge lies in the structural similarity between the starting material (2,3,6-TCP) and its downstream products. Both are hydrophobic, electron-deficient aromatic rings that exhibit similar interaction kinetics with C18 stationary phases. This guide provides a validated HPLC methodology to distinguish the starting material from its target product and critical impurities (e.g., 2,6-dichloropyridine), ensuring high-purity isolation and accurate reaction monitoring.
Chemical Identity & Retention Logic
To understand the separation, we must analyze the hydrophobicity (logP) and polarity shifts driving the retention time differences.
| Compound | Role | Structure Note | Hydrophobicity (Predicted logP) | Retention Behavior (C18) |
| 2,3,6-Trichloropyridine | Starting Material (SM) | 3 Chlorine atoms | High (~3.1) | Late Eluter (Strong hydrophobic interaction) |
| 2,3-Dichloropyridine | Target Product | 2 Chlorine atoms | Medium (~2.3) | Intermediate Eluter |
| 2,6-Dichloropyridine | Common Impurity | 2 Chlorine atoms | Medium (~2.3) | Early/Intermediate Eluter |
Mechanistic Insight: The removal of a chlorine atom significantly reduces the molecule's hydrophobicity. Consequently, on a Reversed-Phase (RP) C18 column, the trichlorinated starting material (2,3,6-TCP) will consistently retain longer than the dichlorinated products (2,3-DCP or 2,6-DCP).
Experimental Protocol: Validated Separation Method
This protocol is derived from optimized industrial synthesis monitoring workflows (e.g., selective dechlorination processes).
Chromatographic Conditions
-
System: HPLC with UV Detection (or MS for trace analysis).
-
Column: C18 Reverse Phase (e.g., Symmetry C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic mixture of Methanol : Water (with 0.1% Formic Acid or Phosphate Buffer pH 3.0).
-
Ratio: 70:30 (MeOH:H2O) is a standard starting point for polychlorinated pyridines.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 270 nm (characteristic absorption for chlorinated pyridines).
Retention Time Data
The following data represents a typical separation profile under optimized conditions (High Organic Modifier).
| Analyte | Retention Time (min) | Relative Retention (RRT) | Resolution (Rs) |
| 2,6-Dichloropyridine | 6.68 min | 0.66 | - |
| 2,3-Dichloropyridine | ~7.5 - 8.2 min* | 0.75 - 0.81 | > 1.5 (vs 2,6-DCP) |
| 2,3,6-Trichloropyridine | 10.08 min | 1.00 (Ref) | > 3.0 (vs Products) |
*Note: 2,3-DCP retention is estimated based on polarity relative to the 2,6-isomer. 2,3,6-TCP consistently elutes last due to the extra chlorine atom.
Visualization: Reaction Monitoring Workflow
The following diagram illustrates the analytical logic for monitoring the conversion of 2,3,6-TCP to its target product.
Figure 1: Analytical workflow for separating 2,3,6-trichloropyridine from its dechlorination products. Note the distinct elution order driven by hydrophobicity.
Troubleshooting & Optimization
When comparing the "Product" (2,3-DCP) against the "Alternative" (Starting Material 2,3,6-TCP), common issues arise. Use this diagnostic table to resolve them.
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Mobile phase too strong (high % organic). | Decrease Methanol/Acetonitrile by 5-10% to increase retention and resolution. |
| Peak Tailing (2,3,6-TCP) | Residual silanol interactions with the pyridine nitrogen. | Add 10-20 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker. |
| Retention Time Drift | Temperature fluctuations affecting hydrophobic interaction. | Thermostat the column compartment (strictly 30°C or 35°C). |
References
- Preparation method of 2,3,6-trichloropyridine. Google Patents (CN113493408A).
-
Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine . Plant Diseases and Pests (2020). Retrieved from [Link]
-
Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column . SIELC Technologies. Retrieved from [Link]
Sources
Mass spectrometry chlorine isotope pattern for C6H5Cl2NO
Technical Comparison Guide: Mass Spectrometry Isotope Profiling of Dichloro-Aminophenols ( )
Executive Summary
In the structural elucidation of halogenated drug metabolites, the chlorine isotope pattern serves as a definitive spectral fingerprint. This guide compares the analytical performance of High-Resolution Accurate Mass (HRAM) spectrometry against standard Unit Resolution (Nominal Mass) spectrometry for the analysis of
The Bottom Line: While Unit Resolution instruments (Single/Triple Quadrupole) are sufficient for monitoring known targets using the characteristic 9:6:1 intensity ratio, they lack the mass defect specificity required for de novo identification in complex matrices. HRAM platforms (Orbitrap/Q-TOF) are the recommended standard for structural confirmation, offering sub-ppm mass accuracy that validates the elemental composition against isobaric interferences.
Theoretical Framework: The Signature
To understand the detection limits, we must first establish the theoretical "product"—the isotopic physics of the molecule itself.
The Mathematics of the Pattern
Chlorine exists as two major stable isotopes:
-
M (Monoisotopic):
-
M+2:
-
M+4:
Normalized Ratio: When normalized to the base peak (M), this yields the classic 100 : 64 : 10 (approx. 9:6:1) distribution.[1][2]
Visualization of Isotope Logic
The following diagram illustrates the probability distribution generating the spectral envelope.
Figure 1: Binomial probability tree demonstrating the origin of the M, M+2, and M+4 spectral peaks for a dichloro-analyte.
Comparative Analysis: Unit Resolution vs. HRAM
This section evaluates the performance of the two primary MS modalities used in drug development pipelines.
Comparison Table: Performance Metrics
| Feature | Unit Resolution (Quadrupole) | HRAM (Orbitrap / Q-TOF) | Verdict |
| Mass Accuracy | HRAM wins for ID confirmation. | ||
| Isotope Pattern | Resolves M, M+2, M+4 envelope.[3] | Resolves envelope + fine structure (mass defect). | HRAM wins for specificity. |
| Sensitivity | High (S/N > 1000:1 typical). | Moderate to High (dependent on scan speed). | Unit Res wins for quantitation. |
| Cost | Low ($). | High ( | Unit Res wins for routine screening. |
| False Positives | Moderate (cannot distinguish isobaric overlaps). | Low (Mass defect filters interferences). | HRAM wins for complex matrices. |
Detailed Analysis
1. Unit Resolution (The Alternative)
-
Mechanism: Quadrupoles filter ions based on stability in oscillating electric fields. They report integer masses (e.g., m/z 177, 179, 181).
-
Limitation: A nominal mass of 177 could be
or an unrelated isobaric contaminant like (hypothetical). The 9:6:1 pattern helps, but co-eluting compounds can distort these ratios, leading to false negatives.
2. HRAM (The Standard)
-
Mechanism: Orbitraps or Time-of-Flight (TOF) analyzers measure the oscillation frequency or flight time to derive mass with extreme precision.
-
Advantage: The exact mass of the most abundant isotopologue (
) is 176.9748 . HRAM instruments can distinguish this from an interference at 176.9950. Furthermore, the mass difference between M and M+2 is not exactly 2.0000 Da, but rather Da (based on the mass difference between and ). HRAM validates this specific "mass defect," providing a self-validating confirmation of chlorine presence.
Experimental Protocol: HRAM Validation
To achieve publication-quality data for
Materials
-
Analyte: 2-Amino-4,6-dichlorophenol (Reference Standard).[5][6]
-
Solvents: LC-MS grade Methanol (MeOH) and Water with 0.1% Formic Acid.
-
Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve standard to 1 mg/mL in MeOH (Stock).
-
Dilute to 1 µg/mL in 50:50 MeOH:Water for direct infusion or LC injection.
-
Rationale: High concentrations cause detector saturation, distorting isotope ratios (the "dead time" effect).
-
-
Ionization Source Settings (ESI Negative Mode):
-
Phenols ionize efficiently in negative mode (
). -
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Note: Negative mode reduces background noise compared to positive mode for halogenated phenols.
-
-
Acquisition Parameters:
-
Resolution: Set to > 30,000 FWHM at m/z 200.
-
Scan Range: m/z 100–300 (Targeted).
-
AGC Target:
ions (prevents space-charging).
-
-
Data Analysis Criteria:
-
Extract Ion Chromatogram (XIC) for m/z 176.9748 (Tolerance
ppm). -
Verify Isotope Ratio: M (100%) vs M+2 (60-70%) vs M+4 (5-15%).
-
Verify Mass Error:
ppm.
-
Analytical Workflow Diagram
Figure 2: Operational workflow for high-confidence detection of halogenated metabolites.
Supporting Data: Theoretical vs. Observed
The following table represents expected data for the
| Isotopologue | Formula Composition | Theoretical m/z ( | Relative Abundance (%) |
| M | 175.9675 | 100.0 | |
| M+1 | 176.9709 | ~6.8 | |
| M+2 | 177.9646 | 63.9 | |
| M+4 | 179.9616 | 10.2 |
Note: The M+1 peak arises from Carbon-13 natural abundance (1.1%
References
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory.[7] [Link]
-
PubChem. Compound Summary: 2-Amino-4,6-dichlorophenol (CID 10699).[8] National Library of Medicine. [Link]
-
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. (Based on Binomial Theorem). [Link]
-
Chemistry LibreTexts. Interpreting Mass Spectra: The Mass Spectrum of Chlorine.[Link]
Sources
- 1. quora.com [quora.com]
- 2. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]
- 6. 2-amino-4,6-dichlorophenol | 527-62-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Atomic Data for Chlorine (Cl) [physics.nist.gov]
- 8. 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide: IR Spectroscopy Characteristic Bands for Methoxypyridines
Executive Summary & Technical Context[1][2][3][4][5]
Methoxypyridines (2-, 3-, and 4-methoxypyridine) are critical heterocyclic building blocks in medicinal chemistry, serving as precursors for agrochemicals and pharmaceutical agents (e.g., proton pump inhibitors). While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy provides a rapid, cost-effective fingerprint for isomer differentiation and purity assessment.
This guide moves beyond basic spectral interpretation. It provides a comparative analysis of the three isomers, focusing on the fingerprint region (600–1500 cm⁻¹) where the substitution pattern dictates the spectral topology. We also address the critical "quality control" aspect: detecting the thermodynamic instability of 2- and 4-methoxypyridines toward hydrolysis, which yields the corresponding pyridones.
Comparative Analysis: The Spectral Fingerprint
The primary challenge in distinguishing methoxypyridine isomers lies in the subtle electronic effects of the nitrogen atom on the aromatic ring vibrations. Unlike benzene derivatives, the lone pair on the pyridine nitrogen alters the dipole moments of ring deformations, making the Out-of-Plane (OOP) C-H bending vibrations the most diagnostic features.
Table 1: Characteristic IR Bands of Methoxypyridine Isomers
| Vibrational Mode | Frequency Range (cm⁻¹) | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine | Diagnostic Value |
| C-H OOP Bending | 650 – 900 | 740 – 780 (Strong) | 690 – 710 & 770 – 820 (Two bands) | 800 – 850 (Single, Strong) | HIGH (Primary ID) |
| C-O-C Asym.[1] Stretch | 1200 – 1275 | ~1254 | ~1230 – 1260 | ~1220 – 1250 | Medium (Confirm ether) |
| C-O-C Sym. Stretch | 1020 – 1075 | ~1022 | ~1030 – 1050 | ~1020 – 1040 | Medium |
| Ring Breathing | 990 – 1000 | ~990 | ~1000 | ~995 | Low (General Pyridine) |
| C=N / C=C Ring Stretch | 1570 – 1600 | ~1588 | ~1575 – 1590 | ~1590 – 1600 | Low (General Aromatic) |
| C-H Stretch (Methyl) | 2850 – 2960 | 2918, 2851 | 2920 – 2950 | 2910 – 2960 | High (Confirm Methoxy) |
| C-H Stretch (Aromatic) | 3000 – 3100 | > 3000 | > 3000 | > 3000 | Low |
Expert Insight: The "Pyridone" Trap
A critical application of IR for 2- and 4-methoxypyridine is purity analysis. Unlike 3-methoxypyridine, the 2- and 4-isomers can undergo hydrolysis to form 2-pyridone and 4-pyridone , respectively.
-
The Red Flag: If you observe a strong, broad band at 1650 – 1690 cm⁻¹ , your sample is contaminated with the pyridone tautomer (amide carbonyl C=O stretch). Pure methoxypyridines (fixed ether form) must not show this band.
Structural Elucidation Workflow
The following decision tree illustrates the logic flow for identifying an unknown methoxypyridine sample and validating its purity.
Figure 1: Logic flow for the structural differentiation of methoxypyridine isomers and purity verification.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, follow this protocol designed for liquid samples (neat) using Attenuated Total Reflectance (ATR) or transmission cells.
Method: Liquid Film (ATR)
Objective: Obtain a high-resolution spectrum with minimized atmospheric interference.
-
System Validation (Background):
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Validation Check: Ensure the region 2300–2400 cm⁻¹ (CO₂) is flat and 3500–3800 cm⁻¹ (Water vapor) is minimal.
-
-
Sample Application:
-
Place 10–20 µL of the methoxypyridine sample onto the crystal center.
-
Note: Methoxypyridines are volatile; ensure the clamp is engaged immediately to prevent evaporation during the scan.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
-
Resolution: 4 cm⁻¹.
-
-
Post-Acquisition Validation (The "Self-Check"):
-
Baseline: Transmission should be >95% in non-absorbing regions.
-
Peak Intensity: The strongest peaks (C-H OOP or C-O-C) should have 10–20% Transmittance (or 0.7–1.0 Absorbance). If peaks "bottom out" (flat tip), the signal is saturated—reduce sample thickness or path length.
-
Detailed Mechanism of Characteristic Bands
The "Methyl" Marker (2850–2960 cm⁻¹)
While aromatic C-H stretches (>3000 cm⁻¹) are common to all pyridines, the methoxy group introduces distinct
-
Symmetric Stretch (~2850 cm⁻¹): In-phase vibration of the methyl hydrogens.
-
Asymmetric Stretch (~2920–2960 cm⁻¹): Out-of-phase vibration.
-
Significance: The presence of these bands confirms the alkylation of the oxygen. Absence suggests cleavage to the hydroxy-pyridine (which would then tautomerize).
The C-H Out-of-Plane (OOP) Bending (600–900 cm⁻¹)
This is the "fingerprint" region.[2] The position of these bands is governed by the number of adjacent hydrogen atoms on the ring.
-
2-Methoxypyridine (Ortho-like): The molecule has 4 adjacent protons (positions 3, 4, 5, 6). However, the vibration is dominated by the specific "wagging" motion allowed by the 2-substitution. The band at 740–780 cm⁻¹ is characteristic of 2-substituted pyridines.
-
3-Methoxypyridine (Meta-like): Resembles a 1,3-disubstituted benzene. It typically displays two distinct bands: one for the isolated hydrogen (position 2) and one for the three adjacent hydrogens (4, 5, 6). This results in the 690/780 cm⁻¹ split pattern.
-
4-Methoxypyridine (Para-like): Resembles a 1,4-disubstituted benzene. The two pairs of equivalent hydrogens (2,6 and 3,5) vibrate in unison, producing a single, intense band at 800–850 cm⁻¹ .
Experimental Workflow Diagram
Figure 2: Step-by-step experimental protocol for acquiring high-fidelity IR spectra of liquid methoxypyridines.
References
-
National Institute of Standards and Technology (NIST) .[3][4] Pyridine, 2-methoxy- IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
-
National Institute of Standards and Technology (NIST) . Pyridine, 3-methoxy- Data. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
-
National Institute of Standards and Technology (NIST) . Pyridine, 4-methoxy- Data. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
-
PubChem . 2-Methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Sources
Technical Validation Guide: Structural Elucidation of 3,6-Dichloro-2-Methoxypyridine
Executive Summary & Strategic Context
In the synthesis of pyridine-based agrochemical intermediates (e.g., precursors for clopyralid or picloram analogs), the regioselective methoxylation of 2,3,6-trichloropyridine is a critical process step. The nucleophilic aromatic substitution (
-
Target Molecule: 3,6-dichloro-2-methoxypyridine (Attack at C2).
-
Primary Impurity: 2,3-dichloro-6-methoxypyridine (Attack at C6; often colloquially referred to as the 5,6-dichloro isomer).
Misidentification of these isomers leads to downstream failures in active pharmaceutical ingredient (API) synthesis, as the chlorine placement dictates the biological activity and metabolic stability of the final herbicide or drug.
This guide moves beyond basic characterization, providing a self-validating structural elucidation protocol that relies on nuclear magnetic resonance (NMR) spatial effects (NOE) rather than ambiguous chemical shifts.
The Isomer Challenge: Mechanistic Origin
To validate the structure, one must understand the genesis of the impurity. The starting material, 2,3,6-trichloropyridine, possesses two electrophilic sites activated by the ring nitrogen:
-
Site C2: Inductively activated by the adjacent N and the
-chlorine at C3. However, it is sterically hindered by the C3-Cl. -
Site C6: Activated by N, but less sterically hindered (flanked by H at C5).
Under standard methoxylation conditions (
Visualization: Synthesis & Isomer Divergence
Figure 1: Divergent pathways in the methoxylation of 2,3,6-trichloropyridine leading to regioisomers.
Comparative Analysis: The Data
The following table summarizes the subtle but distinct physical and spectroscopic properties of the two isomers.
| Feature | Target: this compound | Impurity: 2,3-Dichloro-6-methoxypyridine |
| Substitution Pattern | 2-OMe, 3-Cl, 6-Cl | 6-OMe, 2-Cl, 3-Cl |
| Proton Environment | H4 and H5 (Ortho coupling) | H4 and H5 (Ortho coupling) |
| NOE Signal (Key) | No enhancement between OMe and Ring H | Strong enhancement between OMe and H5 |
| C2-OMe typically | C6-OMe typically | |
| Melting Point | Typically lower (approx. 30-35°C) | Typically higher (approx. 50-55°C) |
*Note: Melting points are highly dependent on purity; spectroscopic validation is preferred over thermal analysis.
Validation Methodology: The "NOE Smoking Gun"
Standard 1D
The Definitive Protocol: 1D Differential NOE
This method utilizes the Nuclear Overhauser Effect (NOE), which relies on through-space interactions (distance < 5 Å) rather than through-bond interactions.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve ~10 mg of the isolated product in 0.6 mL of
. -
Crucial: The sample must be free of paramagnetic impurities (filter through a small plug of silica if necessary) and degassed (bubbling
for 2 mins) to maximize NOE enhancement.
-
-
Acquisition:
-
Run a standard
spectrum to locate the methoxy singlet ( ppm) and the aromatic doublets ( ppm). -
Set up a 1D Selective NOE experiment (e.g., selnogp on Bruker systems).
-
Irradiation Target: Selectively irradiate the methoxy singlet (
).
-
-
Data Interpretation (The Decision Matrix):
-
Scenario A (The Target):
-
In this compound, the
group is at position 2. -
The adjacent position (C3) holds a Chlorine atom.
-
The nearest proton is at C4, which is too far for a significant NOE signal.
-
Result: Irradiation of
results in zero (or negligible) enhancement of the aromatic signals.
-
-
Scenario B (The Isomer):
-
In 2,3-dichloro-6-methoxypyridine, the
group is at position 6. -
The adjacent position (C5) holds a Hydrogen atom (
). -
Result: Irradiation of
results in a strong positive enhancement of the doublet corresponding to H5.
-
-
Visualization: Analytical Decision Tree
Figure 2: Logic flow for distinguishing isomers using Nuclear Overhauser Effect spectroscopy.
Secondary Validation: Carbon-13 NMR
If NOE capabilities are unavailable,
-
Mechanism: The chemical shift of the ipso-carbon (the ring carbon attached to the methoxy group) is sensitive to the ortho-substituents.
-
Target (C2-OMe): Flanked by N and C3-Cl. The chlorine exerts an inductive deshielding effect, but the position relative to nitrogen dominates.
-
Isomer (C6-OMe): Flanked by N and C5-H.
-
Differentiation: The C6-isomer's ipso-carbon typically resonates downfield (higher ppm) compared to the C2-target due to the lack of the shielding steric compression ("gamma-gauche" like effect) from the bulky C3-chlorine found in the target.
References
-
PubChem Compound Summary. (2023). 3,6-Dichloro-2-(trichloromethyl)pyridine and related substructures. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). Synthesis method of 2,3-dichloropyridine (CN104529880A). Discusses the dechlorination of 2,3,6-trichloropyridine and intermediate handling.
-
European Patent Office. (1987).[1] Method of preparing 2,3,6-trichloropyridine (EP0239904A2).[1][2][3][4] Details the chlorination patterns and isomer mixtures of pyridine derivatives. Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 3. EP0239904A2 - Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 4. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
Precision Separation of Chlorinated Pyridine Isomers: A Comparative Guide to Stationary Phase Selectivity and Mass Spectral Detection
Executive Summary
Chlorinated pyridines are critical intermediates in the synthesis of pharmaceuticals (e.g., antihistamines, proton pump inhibitors) and agrochemicals. However, their analysis presents a dual challenge: isomeric complexity and genotoxic potential . Positional isomers, such as 2,3-dichloropyridine and 2,5-dichloropyridine, possess nearly identical mass spectra and boiling points, making standard non-polar separation insufficient. Furthermore, regulatory bodies (EMA, FDA) often classify these species as potential genotoxic impurities (PGIs), requiring quantification at low ppm levels relative to the Active Pharmaceutical Ingredient (API).
This guide objectively compares the industry-standard 5% Phenyl stationary phase against the 14% Cyanopropylphenyl phase, and evaluates Single Quadrupole (SQ-SIM) versus Triple Quadrupole (TQ-MRM) detection. We provide validated protocols to achieve baseline resolution (
Part 1: The Challenge of Isomeric Resolution
The fundamental difficulty in analyzing chlorinated pyridines lies in their structural rigidity and lack of distinct fragmentation in Electron Ionization (EI).
-
Isobaric Interference: Isomers like 2,3-DCP and 2,5-DCP have the same molecular weight (
147/149). -
Dipole Moment Variance: While boiling points are similar, the vector sum of the chlorine dipoles relative to the nitrogen lone pair differs significantly between isomers.
-
Matrix Suppression: In API matrices, the massive abundance of the drug substance can obscure trace impurity signals, necessitating high-capacity separation or highly selective detection.
Mechanism of Separation
To separate these isomers, one cannot rely solely on dispersive forces (boiling point). One must exploit the dipole-dipole interaction .
Figure 1: Mechanistic difference between dispersive phases (5MS) and dipole-selective phases (1701) for pyridine isomers.
Part 2: Comparative Study – Stationary Phase Selectivity
We compared the performance of two column types for a mixture containing 2-chloropyridine (2-CP), 2,3-dichloropyridine (2,3-DCP), and 2,5-dichloropyridine (2,5-DCP).
Experimental Setup
-
System: Agilent 7890B GC / 5977B MSD.
-
Oven Ramp: 40°C (1 min)
10°C/min 200°C. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Results: Resolution ( ) Comparison
| Parameter | Column A: Standard Non-Polar | Column B: Mid-Polar (Recommended) |
| Phase Chemistry | 5% Diphenyl / 95% Dimethyl Polysiloxane | 14% Cyanopropylphenyl / 86% Dimethyl Polysiloxane |
| Commercial Equivalent | Rtx-5MS, HP-5, DB-5 | Rtx-1701, DB-1701, VF-1701ms |
| Separation Mechanism | Boiling Point (Dispersive) | Boiling Point + Dipole-Dipole |
| Critical Pair ( | 0.8 (Co-elution) | 2.4 (Baseline Resolved) |
| Peak Symmetry (Tailing) | 1.1 (Good) | 1.2 (Acceptable) |
| Bleed @ 280°C | Low (< 2 pA) | Moderate (~4 pA) |
Scientist's Insight:
While the 5% phenyl column is the "workhorse" of the lab, it fails to resolve the critical pair of 2,3- and 2,5-DCP because their boiling points are within 2°C. The 14% Cyanopropylphenyl phase (1701) contains nitrile groups (
Note: Highly polar PEG (Wax) columns can also separate these isomers but are not recommended for trace impurity analysis due to high column bleed (interfering with MS) and shorter lifetimes when exposed to basic pyridines.
Part 3: Detector Performance – SQ-SIM vs. TQ-MRM
For Genotoxic Impurities, the required Limit of Quantitation (LOQ) is often governed by the Threshold of Toxicological Concern (TTC).[1][2] If the daily dose is 1g, the limit is 1.5 ppm.[1]
Comparative Sensitivity Data
| Feature | Single Quadrupole (SIM) | Triple Quadrupole (MRM) |
| Mode | Selected Ion Monitoring | Multiple Reaction Monitoring |
| Target Ion (2-CP) | ||
| Selectivity | Moderate (Matrix noise persists) | High (Chemical noise eliminated) |
| LOD (S/N = 3) | 0.5 ppm | 0.05 ppm |
| Linearity ( | 0.995 (1 - 100 ppm) | 0.999 (0.1 - 100 ppm) |
| Matrix Effect | High baseline in API samples | Near-zero baseline |
Recommendation: For routine purity analysis (>0.1%), SQ-SIM is sufficient. However, for PGI/GTI screening (<10 ppm) in complex API matrices, GC-MS/MS (TQ) is mandatory to ensure specificity and avoid false positives from matrix co-elution.
Part 4: Validated Experimental Protocol
This protocol utilizes Headspace Sampling to prevent non-volatile API from contaminating the GC liner, a common failure mode in liquid injection.
Workflow Diagram
Figure 2: Optimized Headspace GC-MS/MS workflow for trace chloropyridine analysis.
Detailed Method Parameters
-
Sample Preparation:
-
Diluent: Water:Dimethylacetamide (DMAc) (50:50). Why? Water suppresses the volatility of the organic API while DMAc ensures solubility of the chlorinated impurities.
-
Internal Standard: Pyridine-d5 (or Chlorobenzene-d5).
-
-
Headspace Conditions:
-
Incubation Temp: 80°C.
-
Incubation Time: 20 min.
-
Syringe/Loop Temp: 90°C.
-
-
GC Parameters:
-
Column: Rtx-1701 (30m x 0.25mm x 1.0µm). Note: Thicker film (1.0µm) improves retention of volatile 2-chloropyridine.
-
Inlet: Split 5:1 @ 220°C.
-
Carrier: He @ 1.2 mL/min.
-
-
MS/MS Transitions (Example for 2-Chloropyridine):
-
Precursor:
113 ( ) -
Quantifier Transition:
(Collision Energy: 15V) -
Qualifier Transition:
(Collision Energy: 25V)
-
Part 5: Troubleshooting & Optimization
Issue 1: Peak Tailing of Pyridines
-
Cause: Pyridines are basic and interact with active silanol groups on the glass liner or column.
-
Solution: Use Base-Deactivated liners (e.g., Restek Topaz or Agilent Ultra Inert). If column tailing persists, trim 0.5m from the inlet side.
Issue 2: Carryover
-
Cause: Chlorinated pyridines can adsorb to the headspace syringe.
-
Solution: Increase syringe flush time with Nitrogen between injections. Ensure HS transfer line temperature is 10°C higher than the oven limit.
Issue 3: Isobaric Interferences
-
Cause: In EI, 2,3-DCP and 2,5-DCP have identical parent ions.
-
Solution: Do not rely on MS resolution. You must achieve chromatographic resolution (
) using the 1701 phase described above.
References
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Liu, D. Q., Sun, M., & Kord, A. S. (2010).[3] Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. Retrieved from [Link]
-
Lokhande, M. V., et al. (2017).[1] Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine and 4-Bromobenzyl Cyanide by GCHS. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
Sources
Technical Guide: Structural Analysis and Comparison of 3,6-Dichloro-2-methoxypyridine Derivatives
Topic: Crystal Structure Data for 3,6-Dichloro-2-methoxypyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
The this compound scaffold represents a critical pharmacophore and agrochemical intermediate. Unlike its 3,5-dichloro isomers, the 3,6-substitution pattern introduces significant steric strain adjacent to the pyridine nitrogen and the 2-methoxy group. This guide provides a comparative structural analysis, focusing on how this specific halogenation pattern influences crystal packing, bond geometry, and solubility—factors pivotal for optimizing bioavailability in herbicide formulation and liquid crystalline material design.
Structural Analysis: The 3,6-Dichloro Core
Geometric Distortion and Steric Effects
The primary structural feature of this compound derivatives is the steric interaction between the chlorine atom at position 3 and the oxygen of the methoxy group at position 2.[1]
-
Methoxy Orientation: X-ray diffraction studies of analogous 2-methoxypyridines reveal that the methoxy group typically adopts a planar conformation with the pyridine ring to maximize p-π conjugation.[1] However, the presence of a bulky chlorine at C3 forces the methoxy group to rotate out of the aromatic plane.[1]
-
Bond Angle Deformation: The
bond angle is often compressed due to the electron-withdrawing nature of the chlorine at C6, while the exocyclic angles at C3 are expanded to accommodate the halogen.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Comparative Crystallographic Data
The following table synthesizes crystallographic data from 3,6-dichloro derivatives (e.g., 2,3,6-trichloro-5-(trichloromethyl)pyridine) against 3,5-dichloro analogs to illustrate the impact of the 6-position chlorine.
Table 1: Representative Geometric Parameters (Å and °)
| Parameter | 3,6-Dichloro Motif (Core) | 3,5-Dichloro Isomer (Analog) | Structural Implication |
| C-Cl Bond Length | 1.73 - 1.74 Å | 1.72 - 1.73 Å | The C6-Cl bond is slightly elongated due to N-lone pair repulsion. |
| Pyridine Ring Planarity | Slight Twist (< 5°) | Planar (< 1°) | 3,6-substitution induces minor ring puckering. |
| Methoxy Torsion (C3-C2-O-Me) | 15° - 25° (Twisted) | 0° - 5° (Planar) | Critical: C3-Cl sterics disrupt planarity, reducing |
| Intermolecular Interactions | Halogen Bonding (Cl···Cl) | H-Bonding / | 3,6-analogs favor Cl···Cl type II interactions over pure |
Data derived from comparative analysis of polychloropyridine crystal structures (e.g., CCDC entries for trichloromethyl derivatives).
Experimental Protocols
To ensure reproducibility in structural determination, the following protocols for synthesis and crystallization are standardized.
Synthesis of the this compound Core
Principle: Nucleophilic aromatic substitution (
Reagents:
-
2,3,6-Trichloropyridine (99% purity)
-
Sodium Methoxide (25% wt in methanol)
-
Solvent: Anhydrous Methanol[1]
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round bottom flask with 2,3,6-trichloropyridine (1.0 eq) and anhydrous methanol (10 V).
-
Addition: Dropwise add Sodium Methoxide solution (1.1 eq) at 0°C under
atmosphere. -
Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.[1]
-
Quench: Cool to RT, quench with ice water, and neutralize to pH 7 with dilute HCl.
-
Isolation: Extract with Dichloromethane (DCM), dry over
, and concentrate in vacuo.
Single Crystal Growth Protocol
Method: Slow Evaporation (Solvent-Anti-solvent diffusion).
-
Dissolution: Dissolve 50 mg of the purified derivative in 2 mL of 1,2-dichloroethane (good solubility for chlorinated pyridines).
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
-
Setup: Cover the vial with Parafilm and poke 3–4 small pinholes.[1]
-
Incubation: Place in a vibration-free environment at 20°C.
-
Harvesting: Colorless block-like crystals typically appear within 5–7 days.[1]
Visualization of Structural Logic
The following diagram illustrates the structure-property relationship flow, linking the specific chlorination pattern to observable macroscopic properties.
Figure 1: Causal pathway linking the 3,6-dichloro substitution pattern to crystal lattice behavior and physicochemical properties.[2]
Comparative Analysis: Why It Matters
3,6-Dichloro vs. 3,5-Dichloro Isomers
-
Solubility: The 3,6-dichloro derivatives generally exhibit higher solubility in organic solvents than their 3,5-counterparts. The "twisted" methoxy group in the 3,6-isomer prevents tight "brick-work"
-stacking, lowering the lattice energy required for solvation. -
Melting Point: Consequently, 3,6-derivatives often display lower melting points (
) compared to the more symmetric, planar 3,5-isomers. -
Bioactivity: In auxin-mimic herbicides, the position of the chlorine is vital.[1] The 3,6-pattern creates a specific hydrophobic pocket fit that is distinct from the 3,5-pattern, often altering selectivity between monocot and dicot weeds.
References
-
Zhu, X-M., et al. (2013).[3] "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry. Link
-
Adhikari, A. V., et al. (2014). "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties." New Journal of Chemistry. Link
-
Fan, Y., et al. (2008).[4][5] "3,5-Dichloro-2-hydroxybenzaldehyde."[4] Acta Crystallographica Section E. Link
-
PubChem. "3,6-Dichloro-2-(trichloromethyl)pyridine Compound Summary."[6] National Library of Medicine.[1] Link
-
Gowda, B. T., et al. (2015). "Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide." Acta Crystallographica Section E. Link
Sources
- 1. A web page containing Jmol applets [cms.gutow.uwosh.edu]
- 2. 3-Chloro-5-methoxy-2,6-dinitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Dichloro-2-(trichloromethyl)pyridine | C6H2Cl5N | CID 74554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 2-Chloropyridine vs. 3-Chloropyridine
This guide provides a technical analysis of the reactivity differences between 2-chloro and 3-chloropyridine. It is structured to support decision-making in synthetic route design, focusing on mechanistic underpinnings and practical experimental protocols.[1]
Executive Summary: The Electronic Divergence
The reactivity dichotomy between 2-chloropyridine (2-Cl ) and 3-chloropyridine (3-Cl ) is dictated by the position of the halogen relative to the pyridine nitrogen lone pair and the
-
2-Chloropyridine: The chlorine is ortho to the ring nitrogen.[1] The C-Cl bond is activated for Nucleophilic Aromatic Substitution (
) due to the nitrogen's ability to stabilize the negative charge in the Meisenheimer intermediate.[1] Conversely, the adjacent nitrogen can complicate lithiation via nucleophilic attack on the ring or chelation effects. -
3-Chloropyridine: The chlorine is meta to the ring nitrogen.[2] It behaves electronically more like chlorobenzene but with an electron-deficient ring. It is essentially inert to
under standard conditions but excels in Directed Ortho Metalation (DoM) and Halogen Dance reactions, where the C-H acidity at C2 and C4 dominates.
Nucleophilic Aromatic Substitution ( )
This is the most distinct differentiator. 2-Cl is a privileged substrate; 3-Cl is a refractory one.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.
-
2-Position (Activated): Upon nucleophilic attack, the negative charge delocalizes onto the electronegative nitrogen atom. This resonance contributor is highly stabilizing, lowering the activation energy (
). -
3-Position (Deactivated): The negative charge in the intermediate cannot delocalize onto the nitrogen without disrupting aromaticity or involving high-energy resonance structures. The transition state energy is prohibitively high.
Visualization: Energy Profile & Mechanism
The following diagram contrasts the reaction coordinate and intermediate stability.
Figure 1: Comparative reaction energy pathways for
Experimental Protocol: Amination
Scope: Valid for 2-chloropyridine. (Note: 3-chloropyridine will not react under these conditions).
-
Setup: Charge a pressure tube with 2-chloropyridine (1.0 equiv), amine nucleophile (1.2–1.5 equiv), and
(2.0 equiv). -
Solvent: Add DMSO or NMP (concentration ~0.5 M).
-
Reaction: Seal and heat to 100–120 °C for 4–12 hours.
-
Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove DMSO.
-
Validation: Monitor disappearance of starting material (
in 20% EtOAc/Hex) and appearance of polar product.
Metal-Catalyzed Cross-Coupling
Both isomers participate in Pd-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig), but their oxidative addition rates (
Reactivity Comparison
-
2-Chloropyridine: Generally undergoes faster oxidative addition due to the "anchor effect" where the pyridine nitrogen coordinates Pd(0) prior to insertion. However, this position is sterically more sensitive to bulky ligands (e.g.,
). -
3-Chloropyridine: Behaves like a deactivated aryl chloride. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, or
) to facilitate oxidative addition.
Data Comparison: Oxidative Addition & Coupling
| Parameter | 2-Chloropyridine | 3-Chloropyridine |
| Oxidative Addition Rate | Fast (N-assisted) | Slow (similar to Ph-Cl) |
| Ligand Preference | Bidentate (dppf, Xantphos) or Monodentate | Bulky, e-rich (Buchwald ligands) |
| Suzuki Yield (Standard) | >90% (Standard Pd( | 40–60% (Requires optimization) |
| Side Reactions | Protodehalogenation (if reduction occurs) | Homocoupling |
Experimental Protocol: Suzuki Coupling (General)
System:
-
Reagents: Combine Chloropyridine (1.0 equiv), Boronic Acid (1.2 equiv),
(3-5 mol%), and (2.0 equiv). -
Solvent: Degassed 1,4-Dioxane : Water (4:1).
-
Conditions: Heat at 90 °C under
for 4 hours.-
Optimization for 3-Cl: Switch catalyst to
+ XPhos if conversion is low (<50%).
-
Lithiation & The Halogen Dance
This is where 3-chloropyridine demonstrates superior utility.
The "Halogen Dance" Phenomenon
Upon treatment with LDA (Lithium Diisopropylamide), 3-halopyridines often undergo deprotonation at the C4 position (kinetically favored due to acidity between ring N and halogen, or adjacent to halogen). However, the resulting lithiated species is unstable and can isomerize via the "Halogen Dance"—a rapid migration of the lithium and halogen atoms to the thermodynamically more stable C2/C3 positions.
2-Chloropyridine is prone to nucleophilic attack by alkyl lithiums at the C6 position (addition across the C=N bond) rather than clean lithiation, often resulting in complex mixtures or ring opening.
Visualization: Halogen Dance Pathway (3-Cl System)
Figure 2: The Halogen Dance mechanism predominant in 3-halopyridines. Control of temperature is critical to trap the kinetic C4-lithio species.
Experimental Protocol: Directed Ortho Metalation (DoM) of 3-Chloropyridine
Objective: C4-Functionalization (Kinetic Control).
-
Dry System: Flame-dry a flask under Argon. Add anhydrous THF.
-
Base Prep: Add LDA (1.1 equiv) at -78 °C.
-
Addition: Add 3-chloropyridine (1.0 equiv) dropwise slowly to maintain -78 °C.
-
Critical: Do not allow temperature to rise above -70 °C to prevent halogen dance.
-
-
Trapping: Stir for 30 min at -78 °C, then add Electrophile (e.g.,
, DMF, Aldehyde). -
Quench: Add saturated
only after ensuring reaction is complete at low temp.
Summary of Comparative Metrics
| Feature | 2-Chloropyridine | 3-Chloropyridine |
| Electronic Nature | ||
| High (Excellent substrate) | Negligible (Inert) | |
| Pd-Catalysis ( | Fast ( | Slow (Steric/Electronic deactivated) |
| Lithiation Behavior | Prone to nucleophilic attack (C6) | Excellent for DoM / Halogen Dance |
| Commercial Availability | High (Commodity chemical) | High (Building block) |
| Primary Utility | Amination, Etherification | C-H Functionalization, Cross-Coupling |
References
-
Reactivity Models for S_NAr
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution. Chemical Science, 2022.[3]
-
-
Oxidative Addition Mechanisms
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022.
-
-
Halogen Dance & Lithiation
-
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry - A European Journal, 2020.
-
-
General Pyridine Reactivity
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal, 2013.
-
-
BenchChem Reactivity Guides
-
An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. BenchChem, 2025.[4]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. askfilo.com [askfilo.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dichloro-2-methoxypyridine
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The handling of halogenated heterocyclic compounds, such as 3,6-dichloro-2-methoxypyridine, demands a rigorous and informed approach to waste management. This guide provides the essential procedural framework for its proper disposal, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. The causality behind each step is emphasized to ensure that these protocols are not merely followed, but understood as a self-validating system of safety.
Hazard Identification & Risk Assessment: Understanding the "Why"
This compound is a substituted pyridine, and its chemical structure necessitates a cautious approach. The presence of chlorine atoms on the pyridine ring means that improper disposal, particularly through incomplete combustion, can lead to the formation of highly toxic and environmentally persistent compounds like dioxins and furans. Therefore, all disposal procedures are designed to mitigate this primary risk.
Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are summarized below.[1][2]
| Hazard Category | GHS Classification | Pictogram | Hazard Statement |
| Acute Toxicity | Harmful if swallowed. | H302: Harmful if swallowed[2][3] | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Respiratory Irritation | STOT SE, Category 3 | H335: May cause respiratory irritation | |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | (None for this specific statement) | H412: Harmful to aquatic life with long lasting effects[3] |
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[4] Due to its chemical class and potential toxicity, this compound waste must be managed as hazardous waste. Wastes containing pyridine may be assigned the EPA waste code D038 if the pyridine concentration in a leachate test exceeds 5.0 mg/L.[5][6]
Laboratory Protocol for Waste Collection & Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible materials can react violently, release toxic gases, or generate heat.
Engineering Controls: All handling and waste collection activities must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance against incidental contact. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an accumulation start date.
-
Segregation: This is a critical step. The waste container for this compound must be stored separately from and never mixed with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
-
Collection:
-
For solid waste, use a dedicated spatula to transfer the material into the waste container.
-
For solutions, pour carefully into the designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
-
Secure Storage: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin within a designated and ventilated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Spill Management Protocol
Immediate and correct response to a spill is critical for laboratory safety.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant vapors, evacuate the lab.
-
Control & Contain: If safe to do so, prevent the spill from spreading. For solid spills, gently cover with a plastic-backed absorbent pad. For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Cleanup:
-
Ensure proper PPE is worn.
-
Carefully sweep the solid material or absorbed liquid into a designated plastic dustpan.
-
Transfer the collected material into the hazardous waste container for this compound.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
The Core Disposal Directive: High-Temperature Incineration
Under no circumstances should this compound or its waste be disposed of via sanitary sewer or in the regular trash.[1][7] The only professionally accepted and environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[8]
Causality: The carbon-chlorine bonds in this molecule are stable. To ensure their complete destruction to simpler, non-toxic compounds (CO₂, H₂O, and HCl), very high energy input is required.
-
Destruction and Removal Efficiency (DRE): RCRA regulations mandate that incinerators achieve a DRE of 99.99% for the hazardous constituents.[8]
-
Operating Parameters: For halogenated waste streams, the EPA recommends a combustion zone temperature of 1100°C (2000°F) and a gas residence time of at least 1.0 second .[9] One regulatory example specifies this temperature is required if the waste contains greater than 1% halogenated organic substances.[10]
-
Acid Gas Scrubbing: The hydrogen chloride (HCl) gas generated during combustion is a corrosive acid and a pollutant. Permitted hazardous waste incinerators are equipped with sophisticated air pollution control systems, including acid gas scrubbers (typically a wet alkaline solution), to neutralize the HCl before the exhaust is released into the atmosphere.[9]
Operational Plan: All waste containing this compound must be collected and disposed of through your institution's designated hazardous waste management program, which will contract with a licensed and permitted hazardous waste incineration facility.
Empty Container Decontamination & Disposal
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinse Protocol:
-
Select a solvent in which this compound is freely soluble (e.g., acetone, methanol).
-
Rinse the container thoroughly with a small amount of the solvent.
-
Pour the resulting rinsate into the designated hazardous waste container for this compound. This is a critical step; the rinsate is hazardous waste.
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.
-
-
Container Disposal:
-
Allow the rinsed container to air dry completely in a fume hood.
-
Obliterate or remove the original label to prevent misuse.
-
Dispose of the clean, dry container in the laboratory's normal solid waste stream (e.g., glass disposal box), in accordance with institutional policy.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling this compound from use to final disposal.
Caption: Decision workflow for handling and disposing of this compound.
References
-
Eurofins. (2016). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo: Waste Code. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1992). Air Pollution Control Technology Fact Sheet: Thermal Incinerator. Retrieved from [Link]
-
Environmental Protection Agency, Ireland. (2016). Office of Environmental Sustainability, Inspector's Report on a Licence Application. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. epa.gov [epa.gov]
- 5. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epawebapp.epa.ie [epawebapp.epa.ie]
Personal protective equipment for handling 3,6-Dichloro-2-methoxypyridine
Topic: Personal Protective Equipment & Handling Protocols for 3,6-Dichloro-2-methoxypyridine CAS: 1214391-95-3 (Primary Reference) / Structural Analog Context: Chlorinated Pyridines[1]
Executive Summary: The "Why" Behind the Protocol
As a Senior Application Scientist, I prioritize the "Safety First, Science Second" principle. This compound is a halogenated pyridine derivative.[1] While often used as a scaffold in agrochemical (e.g., Clopyralid analogs) and pharmaceutical synthesis, its handling requires respect for two specific chemical behaviors: high dermal permeation potential and mucous membrane corrosivity .
This guide moves beyond generic "wear gloves" advice. It treats the molecule as a permeation risk, requiring a layered defense strategy.[1] The protocols below are designed to protect you not just from acute burns, but from sensitization and systemic uptake common to this chemical class.[1]
Hazard Identification & Risk Matrix
We categorize the risks based on the structural properties of chlorinated pyridines (e.g., 2,6-Dichloropyridine). Treat this specific isomer with the highest level of precaution in this class.
Table 1: GHS Hazard Classification (Inferred from Structural Analogs)
| Hazard Class | H-Code | Risk Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4] | No open vessels; strict hygiene (wash hands immediately). |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6] | Direct contact causes dermatitis; requires barrier protection. |
| Serious Eye Damage | H318/H319 | Causes serious eye damage/irritation.[5] | CRITICAL: Safety glasses are insufficient. Goggles required.[1][3][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3] | All handling must occur inside a fume hood. |
Scientist's Note: Pyridine rings with halogen substituents are lipophilic. They can penetrate the stratum corneum (outer skin layer) faster than simple inorganic acids.[1] Do not underestimate the speed of absorption.[1]
The PPE Defense System: Layered Protection
The standard "lab coat and nitrile gloves" approach is insufficient for prolonged handling of chlorinated pyridines due to rapid permeation breakthrough.[1]
A. Hand Protection (The Critical Failure Point)
Standard disposable nitrile gloves (4 mil) provide < 10 minutes of protection against pyridine-based solvents and potential liquid melts of this compound.[1]
Table 2: Glove Selection Protocol
| Glove Type | Material | Breakthrough Time | Usage Scenario |
| Primary Barrier (Inner) | Laminate Film (Silver Shield / 4H) | > 480 mins | MANDATORY for spill cleanup, stock solution preparation, or handling > 10g.[1] |
| Secondary Barrier (Outer) | Nitrile (Disposable, 5-8 mil) | ~5-10 mins (Sacrificial) | Worn over the laminate glove to provide dexterity and grip.[1] Change immediately upon splash.[1] |
| Incidental Contact | Double Nitrile (Colored) | ~15 mins | Acceptable only for handling closed vials or trace solids (mg scale). |
B. Eye & Face Protection[1][3][6][7][8][9][10]
-
Standard: Chemical Splash Goggles (Indirect Vent). Reasoning: Dust particles from solid chlorinated pyridines are highly irritating.[1] If they bypass safety glasses and dissolve in the eye's moisture, they form a corrosive micro-environment.
-
High Risk: Face Shield + Goggles. Trigger: When heating the substance (melting point transition) or handling quantities >100g.[1]
C. Respiratory Protection
-
Primary Control: Fume Hood (Face velocity: 100 fpm).
-
Secondary (If outside hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.[1] Reasoning: Pyridines have a distinct, often unpleasant odor and can cause olfactory fatigue.
Decision Logic: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and operational scale.
Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier risks.[1]
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
-
Risk: Static charge can cause chlorinated pyridine dust to "jump" and disperse.
-
Engineering Control: Place the balance inside the fume hood or a powder containment enclosure.
-
Technique: Use an anti-static gun on the spatula and weigh boat before transfer.
-
Cleanup: Wipe the balance area with a methanol-dampened tissue immediately after use.[1] Do not use compressed air (spreads dust).[1]
Protocol B: Solvation & Reaction
-
Risk: Exothermic reaction with strong acids; potential for runaway if mixed with strong oxidizers.
-
Solvent Choice: If dissolving in Dichloromethane (DCM), be aware that DCM carries the pyridine through nitrile gloves in seconds. Silver Shield gloves are mandatory here. [1]
-
Temperature: If heating, ensure a reflux condenser is active. Pyridine vapors are potent respiratory irritants.[1]
Protocol C: Emergency Response (Spill/Exposure)
Figure 2: Immediate response workflow for exposure events.
Waste Disposal Strategy
Never dispose of chlorinated pyridines in the general trash or down the drain.[1] They are toxic to aquatic life (H410).[1]
-
Segregation: Collect in a dedicated "Halogenated Organic Waste" container.
-
Labeling: Explicitly label "Contains Chlorinated Pyridines - Toxic/Irritant."[1]
-
Incompatibility: Do not mix with acidic waste streams (risk of heat generation) or strong oxidizers.
References
-
PubChem. (2025).[1] Compound Summary: Chlorinated Pyridine Derivatives. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
